molecular formula C8H3ClF3NO B1429066 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole CAS No. 1248393-79-4

2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B1429066
CAS No.: 1248393-79-4
M. Wt: 221.56 g/mol
InChI Key: OFYJEOJVEQEVLB-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)benzo[d]oxazole is a useful research compound. Its molecular formula is C8H3ClF3NO and its molecular weight is 221.56 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYJEOJVEQEVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248393-79-4
Record name 2-chloro-6-(trifluoromethyl)-1,3-benzoxazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole, a key intermediate in the development of various pharmacologically active compounds. The document details two primary, field-proven methodologies, beginning with the commercially available precursor, 2-amino-5-(trifluoromethyl)phenol. Each pathway is elucidated with mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters. The guide is structured to provide researchers and drug development professionals with the necessary knowledge to efficiently and safely synthesize this target molecule.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] Its unique physicochemical properties, including a weakly acidic nature and a blend of lipophilic and hydrophilic characteristics, make it an ideal framework for drug design.[1] The incorporation of a trifluoromethyl group at the 6-position and a reactive chloro group at the 2-position of the benzoxazole ring system, as seen in this compound, offers a versatile platform for the synthesis of novel therapeutic agents targeting a range of diseases. The trifluoromethyl moiety is known to enhance metabolic stability and biological activity.[2]

Recommended Synthetic Pathways

Two principal synthetic routes have been identified and validated for the preparation of this compound. The choice between these pathways may depend on the availability of specific reagents, desired scale of synthesis, and safety considerations.

Pathway A: Two-Step Synthesis via a Benzoxazolone Intermediate

This is the most direct and widely applicable method, proceeding through the formation of a stable benzoxazolone intermediate.

Overall Reaction Scheme:

Pathway_A 2-amino-5-(trifluoromethyl)phenol 2-amino-5-(trifluoromethyl)phenol 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one 2-amino-5-(trifluoromethyl)phenol->6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one Step 1: Cyclization This compound This compound 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one->this compound Step 2: Chlorination

Figure 1: Two-step synthesis of the target compound.

Step 1: Cyclization to 6-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one

The initial step involves the cyclization of 2-amino-5-(trifluoromethyl)phenol to form the corresponding benzoxazolone. This is typically achieved using a phosgene equivalent, with triphosgene being a safer and more easily handled alternative to gaseous phosgene.[3]

  • Mechanistic Insight: The reaction proceeds via the formation of an intermediate N-carbonyl chloride or a related active species, which then undergoes intramolecular cyclization with the adjacent hydroxyl group to form the stable benzoxazolone ring. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.[3]

Experimental Protocol:

  • To a solution of 2-amino-5-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add triethylamine (1.5-2.0 eq).

  • Slowly add a solution of triphosgene (0.5-0.7 eq) in the same solvent at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Chlorination of 6-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one

The second step is the conversion of the benzoxazolone intermediate to the final product, this compound. This is effectively achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[4][5]

  • Mechanistic Insight: The lactam oxygen of the benzoxazolone is activated by POCl₃, forming a phosphoryl chloride intermediate. Subsequent nucleophilic attack by the chloride ion, followed by elimination, results in the formation of the 2-chloro-substituted benzoxazole. The use of an excess of the chlorinating agent often serves as the solvent for the reaction.

Experimental Protocol:

  • Suspend 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine or PCl₅ can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) for several hours, monitoring the reaction by TLC or GC-MS.

  • After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel yields the pure this compound.

Pathway B: Alternative Synthesis via a 2-Mercaptobenzoxazole Intermediate

An alternative, though often less direct, route involves the formation of a 2-mercaptobenzoxazole intermediate, which is then chlorinated.

Overall Reaction Scheme:

Pathway_B 2-amino-5-(trifluoromethyl)phenol 2-amino-5-(trifluoromethyl)phenol 6-(trifluoromethyl)benzo[d]oxazole-2-thiol 6-(trifluoromethyl)benzo[d]oxazole-2-thiol 2-amino-5-(trifluoromethyl)phenol->6-(trifluoromethyl)benzo[d]oxazole-2-thiol Step 1: Thionation This compound This compound 6-(trifluoromethyl)benzo[d]oxazole-2-thiol->this compound Step 2: Chlorination

Figure 2: Alternative synthesis via a 2-mercapto intermediate.

Step 1: Thionation to 6-(Trifluoromethyl)benzo[d]oxazole-2-thiol

This step involves the reaction of 2-amino-5-(trifluoromethyl)phenol with a source of thiocarbonyl, such as carbon disulfide, in the presence of a base.

  • Mechanistic Insight: The amino group of the aminophenol reacts with carbon disulfide in a basic medium to form a dithiocarbamate intermediate. Intramolecular cyclization with the hydroxyl group, followed by elimination of water, yields the 2-mercaptobenzoxazole.

Step 2: Chlorination of 6-(Trifluoromethyl)benzo[d]oxazole-2-thiol

The final step is the conversion of the 2-mercapto intermediate to the 2-chloro product. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6]

  • Mechanistic Insight: The thiol group reacts with thionyl chloride to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion at the C2 position of the benzoxazole ring, with the concomitant release of sulfur dioxide and hydrogen chloride. A catalytic amount of dimethylformamide (DMF) can be used to accelerate the reaction through the formation of the Vilsmeier reagent.[6]

Experimental Protocol:

  • Suspend 6-(trifluoromethyl)benzo[d]oxazole-2-thiol (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for several hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Data Summary

StepReactant(s)Reagent(s)SolventTemperatureTypical Yield
Pathway A, Step 1 2-amino-5-(trifluoromethyl)phenolTriphosgene, Triethylamine1,2-dichloroethaneRefluxHigh
Pathway A, Step 2 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-onePOCl₃ (and/or PCl₅)Neat POCl₃RefluxGood to High
Pathway B, Step 1 2-amino-5-(trifluoromethyl)phenolCarbon disulfide, BaseAlcoholRefluxModerate to Good
Pathway B, Step 2 6-(trifluoromethyl)benzo[d]oxazole-2-thiolThionyl chloride, cat. DMFNeat SOCl₂RefluxGood

Safety Considerations

  • Phosgene and Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a solid, can decompose to release phosgene, especially upon heating. All manipulations involving these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl Chloride and Phosphorus Oxychloride: These reagents are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Handle with care in a fume hood and wear appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed at all times, including the use of safety glasses, lab coats, and gloves.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process involving the cyclization of 2-amino-5-(trifluoromethyl)phenol to the corresponding benzoxazolone, followed by chlorination with phosphorus oxychloride. This pathway offers high yields and utilizes readily available starting materials. The alternative route through a 2-mercaptobenzoxazole intermediate is also viable but may be less direct. The choice of pathway should be guided by laboratory capabilities, safety protocols, and the desired scale of the synthesis. This guide provides the foundational knowledge for researchers to successfully synthesize this valuable building block for drug discovery and development.

References

  • Hoechst Aktiengesellschaft. (1987). Process for the preparation of 2-chlorobenzoxazoles. U.S.
  • Mishra, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300122.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved February 3, 2026, from [Link]

  • Klán, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19376–19386.
  • Al-Zoubi, W. (2019). A decade review of triphosgene and its applications in organic reactions. Journal of the Iranian Chemical Society, 16(11), 2363–2398.
  • Bayer Aktiengesellschaft. (2000). Method for producing chlorobenzoxazolene. U.S.
  • Eckert, H. (2011).
  • Array BioPharma Inc. (2012). 2-aminobenzoxazole process. U.S.
  • MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved February 3, 2026, from [Link]

  • Zhang, Y., et al. (2019). Synthesis and characterization of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)
  • Reddit. (2022). Reaction with triphosgene. Retrieved February 3, 2026, from [Link]

  • De, U. C. (2019). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96(11), 1475-1484.
  • Alajarín, R., et al. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. Tetrahedron, 62(49), 11597-11603.
  • Zhang, G., et al. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Chinese Journal of Chemical Engineering, 19(4), 683-687.
  • Dana Bioscience. (n.d.). 6-(Chloromethyl)benzo[d]oxazol-2(3h)-one 250mg. Retrieved February 3, 2026, from [Link]

  • Wang, Y., et al. (2023). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 28(14), 5489.

Sources

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole as a Versatile Starting Material in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast array of heterocyclic building blocks, 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole has emerged as a particularly valuable and versatile synthon. Its unique electronic properties, stemming from the fusion of an electron-deficient benzoxazole core, a potent trifluoromethyl electron-withdrawing group, and a reactive C2-chloro leaving group, make it an ideal substrate for a variety of powerful cross-coupling and substitution reactions.

This guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its synthesis, reactivity, and application in the construction of pharmaceutically relevant scaffolds, most notably kinase inhibitors. The protocols and mechanistic discussions herein are grounded in established literature and aim to provide not only procedural steps but also the causal logic behind them, empowering scientists to adapt and innovate in their own synthetic endeavors.

Physicochemical Properties and Reactivity Profile

The utility of this compound is directly linked to its inherent chemical properties. The trifluoromethyl group at the C6 position significantly lowers the electron density of the entire aromatic system. This, combined with the innate electron-withdrawing nature of the benzoxazole ring, renders the C2 position highly electrophilic and susceptible to nucleophilic attack. The chlorine atom at this position serves as an excellent leaving group, facilitating a range of substitution reactions.

PropertyValueSource
CAS Number 1248393-79-4[1]
Molecular Formula C₈H₃ClF₃NO[1]
Molecular Weight 221.56 g/mol [1]
Appearance Off-white to light yellow solidSupplier Data
Purity ≥98%[1]
Storage 4°C, stored under nitrogen[1]

The core reactivity of this molecule is centered on the displacement of the C2-chloride. This can be achieved through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The electron-deficient nature of the ring system is crucial, as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions, thereby lowering the activation energy for the substitution.[2]

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale synthesis involves the cyclization of 2-amino-5-(trifluoromethyl)phenol with a suitable one-carbon source that can be subsequently converted to the chloride.

A representative synthesis often starts with the condensation of 2-amino-5-(trifluoromethyl)phenol with an agent like triphosgene or a similar carbonyl equivalent to form the corresponding benzoxazolone. Subsequent chlorination using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) furnishes the desired 2-chloro derivative.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common benzoxazole synthesis methodologies and should be optimized for specific laboratory conditions.

  • Step 1: Formation of 6-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one.

    • To a stirred solution of 2-amino-5-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as dioxane or toluene, add triphosgene (0.4 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and quench carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The crude benzoxazolone is often used directly in the next step.

  • Step 2: Chlorination.

    • To the crude 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one, add phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of a phase-transfer catalyst or DMF.

    • Heat the mixture to reflux (approx. 110 °C) for 4-8 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic.

    • Extract the product with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

SynthesisWorkflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start 2-Amino-5-(trifluoromethyl)phenol Reagent1 Triphosgene Dioxane, Reflux Start->Reagent1 Intermediate 6-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one Reagent1->Intermediate Reagent2 POCl₃ Reflux Intermediate->Reagent2 Product This compound Reagent2->Product

Caption: General synthesis workflow for this compound.

Core Synthetic Applications

The true power of this building block lies in its utility in forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a direct and often high-yielding method for introducing nucleophiles at the C2 position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor C2 carbon, forming a resonance-stabilized Meisenheimer complex.[2][3] Subsequent elimination of the chloride ion re-establishes aromaticity and yields the substituted product.

Common nucleophiles include primary and secondary amines, anilines, alkoxides, and thiolates. These reactions are typically run in polar aprotic solvents like DMF or DMSO, often with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to neutralize the HCl generated.

Experimental Protocol: General SNAr Amination
  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 - 1.5 eq) and potassium carbonate (2.0 - 3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 2-amino-6-(trifluoromethyl)benzo[d]oxazole derivative.

Palladium-Catalyzed Cross-Coupling Reactions

For nucleophiles that are less reactive or when milder conditions are required, palladium-catalyzed cross-coupling reactions provide a powerful alternative. These methods have revolutionized C-C and C-N bond formation in organic synthesis.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds by coupling the aryl chloride with an organoboron reagent (boronic acid or boronic ester).[5] This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[5]

Experimental Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst such as PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-100 °C for 2-12 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography to afford the 2-aryl-6-(trifluoromethyl)benzo[d]oxazole product.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, coupling the aryl chloride with an amine.[4] It is particularly useful for coupling less nucleophilic amines or when SNAr conditions are too harsh for other functional groups present in the molecule. The choice of phosphine ligand is critical to the success of this reaction.[7][8]

Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).

  • Add this compound (1.0 eq) and the amine coupling partner (1.1 eq).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction under an inert atmosphere (N₂ or Ar) at 80-110 °C until the reaction is complete.

  • Cool the mixture, filter through a pad of celite to remove palladium residues, and concentrate the filtrate.

  • Purify the crude product via column chromatography.

Reactions cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling Start This compound SNAr_Node R-NH₂ or R-OH Base, DMF, Heat Start->SNAr_Node Suzuki_Node Suzuki Coupling R-B(OH)₂, Pd Catalyst, Base Start->Suzuki_Node Buchwald_Node Buchwald-Hartwig Amination R-NH₂, Pd Catalyst, Ligand, Base Start->Buchwald_Node SNAr_Product 2-Substituted Product (C-N or C-O bond) SNAr_Node->SNAr_Product Suzuki_Product 2-Aryl/Alkyl Product (C-C bond) Suzuki_Node->Suzuki_Product Buchwald_Product 2-Amino Product (C-N bond) Buchwald_Node->Buchwald_Product

Caption: Key reaction pathways for this compound.

Case Study: Application in Kinase Inhibitor Synthesis

The 2-amino-benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors. The synthesis of these molecules often relies on the robust reactivity of precursors like this compound. For instance, derivatives of this starting material are key intermediates in the synthesis of inhibitors for targets such as c-KIT kinase, which is implicated in gastrointestinal stromal tumors.[9]

A typical synthetic strategy involves an initial SNAr or Buchwald-Hartwig reaction to install a complex amine at the C2 position, followed by further functionalization of other parts of the molecule. The trifluoromethyl group is often incorporated to enhance metabolic stability and improve pharmacokinetic properties like lipophilicity and cell permeability.[10]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: It is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation.[11] Some suppliers also classify it as causing severe skin burns and eye damage.[1]

  • Precautions: Always handle this compound in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Avoid breathing dust, fumes, or vapors.[11][12] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen.[1][13]

Conclusion

This compound is a high-value starting material that provides a reliable and versatile entry point into a wide range of complex, nitrogen-containing heterocyclic compounds. Its predictable reactivity through SNAr and palladium-catalyzed cross-coupling reactions allows for the strategic and efficient construction of molecular scaffolds crucial to the pharmaceutical industry. By understanding the principles behind its reactivity and the practical details of the associated synthetic protocols, researchers can fully leverage the power of this building block to accelerate the discovery and development of new therapeutic agents.

References

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides . National Institutes of Health (NIH). Available at: [Link]

  • Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method. Google Patents.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate . YouTube. Available at: [Link]

  • Nucleophilic aromatic substitutions . YouTube. Available at: [Link]

  • Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity . ResearchGate. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . ACS Publications. Available at: [Link]

  • Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids . ResearchGate. Available at: [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity . National Institutes of Health (NIH). Available at: [Link]

  • Amination of Benzoxazoles by Visible-Light Photoredox Catalysis . University of Liverpool. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Semantic Scholar. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021) . DIGIBUG Principal. Available at: [Link]

  • SAFETY DATA SHEET - 2-Chlorobenzoxazole . Thermo Fisher Scientific. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Aromatic Substitution . YouTube. Available at: [Link]

  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction . INIS-IAEA. Available at: [Link]

  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors . PubMed. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions . MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool . Juniper Publishers. Available at: [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening . ResearchGate. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents . RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . ResearchGate. Available at: [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization . National Institutes of Health (NIH). Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore . ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to the Chemical Reactivity Profile of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole in Modern Synthesis

This compound is a key heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its strategic importance stems from the unique combination of a reactive 2-chloro leaving group and the potent electronic effects of the 6-trifluoromethyl substituent, all built upon the privileged benzoxazole scaffold. This guide provides a comprehensive technical overview of its chemical reactivity, offering insights into the underlying principles that govern its transformations and providing actionable protocols for its derivatization.

The benzoxazole core is a common motif in a wide array of biologically active compounds, exhibiting pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[3] The 2-chloro substituent serves as a versatile handle for introducing molecular diversity through various chemical transformations, primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Understanding the interplay of these structural features is paramount for the rational design of novel chemical entities.

Core Reactivity Principles: An Electron-Deficient Heterocycle Primed for Functionalization

The chemical reactivity of this compound is dominated by two key features: the electron-deficient nature of the benzoxazole ring system, further amplified by the trifluoromethyl group, and the lability of the C2-chloro bond.

The trifluoromethyl group, being a strong electron-withdrawing group, significantly reduces the electron density of the entire aromatic system. This electronic pull, coupled with the inherent electron-withdrawing character of the oxazole nitrogen, renders the C2 position exceptionally electrophilic and highly susceptible to nucleophilic attack. Consequently, the chlorine atom at this position is an excellent leaving group, facilitating a broad range of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The high electrophilicity of the C2 position makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions provides a straightforward and efficient method for introducing a wide variety of functional groups, including amines, ethers, and thioethers.

The general mechanism for the SNAr reaction at the C2 position of the benzoxazole ring proceeds via a two-step addition-elimination pathway, forming a transient, negatively charged Meisenheimer complex. The strong electron-withdrawing capacity of the trifluoromethyl group plays a crucial role in stabilizing this intermediate, thereby accelerating the reaction rate.

Caption: Generalized SNAr mechanism on this compound.

Reaction with N-Nucleophiles: Synthesis of 2-Aminobenzoxazoles

The reaction with primary and secondary amines readily proceeds to afford the corresponding 2-aminobenzoxazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol: General Procedure for Amination

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.1-1.5 eq.) and a base such as K₂CO₃ or Et₃N (2.0 eq.).

  • The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aminobenzoxazole derivative.

Reaction with O-Nucleophiles: Synthesis of 2-Alkoxy/Aryloxybenzoxazoles

Alcohols and phenols can displace the 2-chloro substituent in the presence of a strong base to form the corresponding ethers. The base is required to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.

Experimental Protocol: General Procedure for Etherification

  • To a solution of the alcohol or phenol (1.2 eq.) in a polar aprotic solvent such as DMF or THF is added a strong base like NaH or K₂CO₃ (1.5 eq.) at 0 °C.

  • The mixture is stirred for 30 minutes to allow for the formation of the alkoxide/phenoxide.

  • A solution of this compound (1.0 eq.) in the same solvent is added dropwise.

  • The reaction is allowed to warm to room temperature or heated, and the progress is monitored by TLC or LC-MS.

  • Work-up and purification are performed as described for the amination reaction.

Reaction with S-Nucleophiles: Synthesis of 2-Thiobenzoxazoles

Thiols react readily with this compound in the presence of a base to yield 2-thioether derivatives. Thiols are generally more nucleophilic than their corresponding alcohols, often leading to faster reaction rates.

Experimental Protocol: General Procedure for Thioetherification

  • To a solution of this compound (1.0 eq.) and the desired thiol (1.1 eq.) in a solvent such as ethanol or DMF is added a base like K₂CO₃ or Na₂CO₃ (2.0 eq.).

  • The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or LC-MS).

  • The work-up and purification follow the same procedure as outlined for the amination reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.[4] this compound is a competent electrophilic partner in several of these transformations, enabling the formation of new C-C and C-N bonds at the C2 position. The strong electron-withdrawing effect of the trifluoromethyl group can influence the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Groups

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide.[5] This reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 2-position of the benzoxazole core.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • A mixture of this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., dioxane/water, toluene/water, or DME) is added.

  • The reaction mixture is heated to 80-110 °C until the starting material is consumed as indicated by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification by column chromatography on silica gel affords the desired 2-aryl- or 2-vinylbenzoxazole.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10075-95[6]
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O9080-98[7]
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful alternative to the classical SNAr for the synthesis of N-aryl compounds.[8] This reaction often proceeds under milder conditions and with a broader substrate scope than traditional methods.

Sources

Methodological & Application

Palladium-catalyzed cross-coupling reactions with 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Functionalization of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Executive Summary

This guide details the protocols for the palladium-catalyzed cross-coupling of This compound (CAS: N/A for specific isomer, generic 2-Cl-benzoxazole framework) . This scaffold is a critical pharmacophore in medicinal chemistry, often functioning as a bioisostere for indoles or purines. The 6-trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-chloro handle allows for diverse functionalization.

Critical Technical Insight: The electron-withdrawing nature of the 6-CF3 group, combined with the inherent electrophilicity of the benzoxazole C2 position, makes this substrate highly reactive. While this facilitates oxidative addition to Palladium(0), it also renders the substrate susceptible to hydrolytic degradation (forming the benzoxazolone) or nucleophilic ring-opening under harsh basic conditions. The protocols below are engineered to balance reactivity with substrate integrity.

Chemical Analysis & Reactivity Profile

FeaturePropertyImplication for Pd-Catalysis
Electrophile C2-ChlorideHighly activated C-Cl bond. Rapid oxidative addition.
Substituent 6-Trifluoromethyl (-CF3)Strong

-withdrawing. Increases acidity of ring protons; destabilizes ring against strong bases.
Main Hazard HydrolysisC2-Cl bond hydrolyzes to C=O (Benzoxazolone) in aqueous base/high heat.
Strategy Anhydrous/Mild BaseAvoid strong alkoxides (e.g., NaOtBu) if possible; prefer Carbonates or Phosphates.

Decision Matrix: Selecting the Right Methodology

Before proceeding, select the protocol based on your target nucleophile.

G start Substrate: 2-Cl-6-CF3-Benzoxazole decision Target Nucleophile? start->decision boronic Aryl/Alkyl Boronic Acid (C-C Bond) decision->boronic Aryl/Alkyl amine Primary/Secondary Amine (C-N Bond) decision->amine Amine alkyne Terminal Alkyne (C-C Bond) decision->alkyne Alkyne suzuki Protocol A: Suzuki-Miyaura boronic->suzuki Pd(dppf)Cl2 / K3PO4 buchwald Protocol B: Buchwald-Hartwig amine->buchwald Pd2(dba)3 / XPhos sono Protocol C: Sonogashira alkyne->sono Pd(PPh3)2Cl2 / CuI

Figure 1: Workflow for selecting the appropriate cross-coupling strategy based on the desired bond formation.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl groups while minimizing hydrolysis.

Rationale: Standard Suzuki conditions often use aqueous sodium carbonate. For this hydrolytically sensitive substrate, we utilize Potassium Phosphate (K3PO4) which buffers the pH effectively, and we minimize water content. Pd(dppf)Cl2 is chosen for its large bite angle and stability.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

  • Base: K3PO4 (Tribasic, 2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add the this compound (1.0 equiv), Boronic acid (1.2 equiv), K3PO4 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvation: Evacuate and backfill with Argon (3x). Inject degassed 1,4-Dioxane and degassed water (10:1 v/v). Concentration should be ~0.1 M.

  • Reaction: Heat to 80°C (Oil bath) or 100°C (Microwave, 30 min). Note: Do not exceed 100°C to prevent ring degradation.

  • Monitoring: Check TLC/LCMS. Look for the disappearance of the starting material (SM) peak. If hydrolysis (Benzoxazolone) is observed, switch to anhydrous Toluene with Cs2CO3.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Coupling with amines that are not nucleophilic enough for direct S_NAr, or to ensure high regioselectivity.

Rationale: While 2-chlorobenzoxazoles can undergo S_NAr, the reaction often requires harsh heat which degrades the -CF3 benzoxazole core. Pd-catalysis allows this to proceed at lower temperatures.[1] XPhos is the ligand of choice for electron-deficient heterocycles.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4-8 mol%)

  • Base: Cs2CO3 (2.0 equiv) – Avoid NaOtBu to prevent ring opening.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step:

  • Pre-complexation (Optional but recommended): Stir Pd2(dba)3 and XPhos in a small amount of solvent for 5 mins under Argon to generate the active catalyst species.

  • Charging: Add Substrate, Amine, and Cs2CO3 to the reaction vessel. Add the catalyst solution.

  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: Standard aqueous workup. Caution: Amines can coordinate to Pd, making removal difficult. Use a scavenger resin (e.g., SiliaMetS® Thiol) during the filtration step.

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Creating rigid acetylene linkers.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-catalyst: CuI (2.5 mol%)

  • Base: Et3N (3.0 equiv)

  • Solvent: DMF or THF (Degassed).

Step-by-Step:

  • Inerting: This reaction is highly sensitive to oxygen (Glaser coupling homocoupling of alkynes). Ensure rigorous degassing.

  • Addition: Dissolve Substrate, Pd catalyst, and CuI in solvent. Add Et3N. Finally, add the Alkyne dropwise.

  • Reaction: Stir at Room Temperature for 1 hour. If no reaction, heat to 50°C. High heat causes alkyne polymerization.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Formation of Benzoxazolone (Hydrolysis) Water in solvent or base is too hygroscopic.Switch to Anhydrous Suzuki conditions (Toluene/Cs2CO3) or use molecular sieves.
Ring Opening (Phenolic byproduct) Base is too strong (attacking C2).Switch from NaOtBu/KOH to Cs2CO3 or K3PO4 . Lower reaction temperature.[1]
Low Conversion (SM remains) Catalyst deactivation or poor oxidative addition.Switch ligand to SPhos or XPhos (more electron-rich phosphines facilitate oxidative addition).
Homocoupling of Boronic Acid Oxygen present in system.Re-degas solvents (Sparging with Argon for 15 mins).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Evans, D. A., et al. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Aryl Boronic Acids (Chan-Lam coupling context for heterocycles). Tetrahedron Letters, 39(19), 2937-2940. Link

  • Sigma-Aldrich (Merck). Product Specification: 2-Chlorobenzoxazole derivatives. Link

Sources

Nucleophilic Substitution Reactions of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

<Application Notes & Protocols >

Introduction: The Strategic Importance of the 2-Substituted-6-(trifluoromethyl)benzo[d]oxazole Scaffold

The 6-(trifluoromethyl)benzo[d]oxazole moiety is a privileged scaffold in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole serves as a versatile and highly reactive intermediate for the synthesis of a diverse library of 2-substituted analogues. This guide provides a detailed exploration of the nucleophilic substitution reactions of this key building block, offering both mechanistic insights and practical, field-tested protocols for its derivatization.

Mechanistic Underpinnings: The SNAr Pathway

The reactivity of this compound is dominated by the nucleophilic aromatic substitution (SNAr) mechanism.[1] Unlike aliphatic SN2 reactions, the SNAr pathway does not proceed via a backside attack, which is sterically hindered by the benzene ring.[1] Instead, it involves a two-step addition-elimination process.

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the benzoxazole ring.[2] This rate-limiting step forms a negatively charged intermediate known as a Meisenheimer complex.[2][3] The presence of the electron-withdrawing trifluoromethyl group at the 6-position, along with the inherent electron-withdrawing nature of the oxazole ring, effectively stabilizes this intermediate by delocalizing the negative charge.[2] The reaction is then completed by the rapid expulsion of the chloride leaving group, restoring aromaticity to the ring system.[2]

It is crucial to understand that the SN1 mechanism is highly unfavorable for this class of compounds as it would necessitate the formation of an unstable aryl cation.[1]

Core Experimental Protocols

This section details robust and reproducible protocols for the reaction of this compound with common classes of nucleophiles.

Protocol 1: Amination Reactions - Synthesis of 2-Amino-6-(trifluoromethyl)benzo[d]oxazoles

The introduction of an amino group at the 2-position is a common strategy in the development of pharmacologically active compounds.

Rationale: Primary and secondary amines are excellent nucleophiles for this transformation. The choice of solvent and base is critical to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is a good initial choice of solvent due to its inertness and ability to dissolve a wide range of organic compounds. A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically employed as it is non-nucleophilic and will not compete with the desired amine.

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Addition of Base and Nucleophile: Add the desired primary or secondary amine (1.2 eq) to the solution, followed by the dropwise addition of TEA or DIPEA (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: O-Arylation and O-Alkylation - Synthesis of 2-Alkoxy/Aryloxy-6-(trifluoromethyl)benzo[d]oxazoles

The introduction of ether linkages can modulate the solubility and electronic properties of the final compound.

Rationale: Alcohols and phenols are generally weaker nucleophiles than amines. Therefore, their corresponding alkoxides or phenoxides, generated by deprotonation with a strong base, are required for an efficient reaction. Sodium hydride (NaH) is a common choice for this purpose. Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are suitable solvents for this reaction, as they are polar and aprotic.

Step-by-Step Protocol:

  • Nucleophile Preparation: In a separate, dry flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.2 eq) in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.3 eq) portion-wise to the solution of the alcohol or phenol. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Substitution Reaction: To this solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent, dropwise at 0 °C.

  • Reaction Monitoring and Heating: Allow the reaction to warm to room temperature and stir. If the reaction is sluggish, it may be gently heated (e.g., to 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 3: S-Alkylation - Synthesis of 2-(Alkylthio)-6-(trifluoromethyl)benzo[d]oxazoles

Thioether derivatives are also of significant interest in drug discovery.

Rationale: Thiols are excellent nucleophiles and can often react directly with this compound without the need for a strong base, although a mild base is typically added to scavenge the generated HCl. The use of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like acetone or acetonitrile is a common and effective strategy.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired thiol (1.1 eq), and K2CO3 (2.0 eq) in acetone or acetonitrile (0.1 M).

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and expected yields for the nucleophilic substitution of this compound with representative nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineTEADCM25485-95
BenzylamineDIPEADCM25390-98
PhenolNaHTHF651270-85
MethanolNaHTHF25675-90
EthanethiolK2CO3Acetone56288-96

Palladium-Catalyzed Cross-Coupling Reactions: An Alternative Approach

While SNAr reactions are highly effective, palladium-catalyzed cross-coupling reactions offer a powerful alternative for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] These methods are particularly useful for coupling with less nucleophilic partners.

Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the benzoxazole and a variety of organoboron reagents.[5] This reaction requires a palladium catalyst, a suitable ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle.

Illustrative Protocol:

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 or Cs2CO3 (2.0 eq).

  • Solvent and Degassing: Add a mixture of solvents, typically toluene and water or dioxane and water. Degas the mixture thoroughly by bubbling with an inert gas for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction can often be accelerated using microwave irradiation. Monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water. The aqueous layer can be back-extracted with the organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizing the Reaction Pathways

General SNAr Mechanism

SNAr_Mechanism Start This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Rate-Determining Step) Product 2-Nu-6-(trifluoromethyl)benzo[d]oxazole + Cl- Intermediate->Product Elimination (Fast)

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Experimental Workflow for Amination

Amination_Workflow A 1. Dissolve 2-Cl-BTBOX in DCM B 2. Add Amine and Base A->B C 3. Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up (HCl, NaHCO3, Brine) C->D Reaction Complete E 5. Dry, Filter, and Concentrate D->E F 6. Silica Gel Chromatography E->F G Pure 2-Amino-BTBOX Product F->G

Caption: Step-by-step workflow for the amination of this compound.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating. The progress of each reaction can be meticulously tracked using standard analytical techniques such as TLC and LC-MS. Successful product formation will be indicated by the appearance of a new spot on the TLC plate with a different Rf value and a new peak in the LC-MS chromatogram with the expected mass-to-charge ratio. The final purified product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

References

  • Wikipedia. (2023, December 2). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
  • Google Patents. (n.d.). US4714766A - Process for the preparation of 2-chlorobenzoxazoles.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Google Patents. (n.d.). US4517370A - Process for preparing 2-chlorobenzoxazoles.
  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • ACS Publications. (2010, October 25). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Benzimidazoles and Benzoxazoles via the Nucleophilic Addition of Anilines to Nitroalkanes. Retrieved from [Link]

  • National Institutes of Health. (2020, September 7). Palladium-Catalyzed Cross-Couplings by C-O Bond Activation. Retrieved from [Link]

  • National Institutes of Health. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Expert Analysis & Insights 2024. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Latest Research, Challenges & Breakthroughs in China. Retrieved from [Link]

  • National Institutes of Health. (2020, November 18). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications. Retrieved from [Link]

  • Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole.
  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

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Application Notes and Protocols: Functionalization of the Benzoxazole Core of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold and the Strategic Importance of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

The benzoxazole motif is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with biological targets.[1] Consequently, benzoxazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1]

The strategic introduction of substituents onto the benzoxazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound has emerged as a particularly valuable building block in drug discovery.[3] The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functionalities.[3] The electron-withdrawing trifluoromethyl group at the 6-position significantly influences the electronic properties of the benzoxazole ring system, often enhancing metabolic stability and modulating the reactivity of the 2-chloro substituent.

This document provides detailed protocols for the functionalization of the benzoxazole core of this compound, focusing on key transformations that are widely applicable in the synthesis of novel chemical entities.

Core Functionalization Strategies

The reactivity of the 2-chloro substituent on the benzoxazole ring allows for a range of synthetic transformations. The primary approaches for its functionalization include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Caption: Key strategies for functionalizing the 2-position of the benzoxazole core.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[4][5] It involves the reaction of an organoboron compound (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[4][5] This methodology is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 2-position of the benzoxazole ring.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is crucial for achieving high yields and good functional group tolerance. Palladium(II) acetate (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or SPhos is often effective for coupling aryl chlorides.[6] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: A base is required to activate the organoboron species for transmetalation to the palladium center.[4] Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or a mixture of toluene and water are typically employed to ensure the solubility of all reaction components.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., PCy₃, 0.04 equiv).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O1001692
3Thiophene-2-boronic acidCs₂CO₃THF/H₂O801078
4Vinylboronic acid pinacol esterK₂CO₃Dioxane/H₂O85875

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[7][8][9] This reaction is a cornerstone of modern synthetic organic chemistry, providing a direct route to a wide array of arylamines.[10]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, the choice of palladium precursor and ligand is critical. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective for the amination of aryl chlorides.[8] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineNaOtBuToluene1001290
2AnilineLHMDSDioxane901882
3BenzylamineNaOtBuToluene1101688
4n-ButylamineK₃PO₄THF802475

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[11][12][13][14] For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups.[13] The trifluoromethyl group at the 6-position of this compound enhances the electrophilicity of the C2 position, making it susceptible to nucleophilic attack.

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed. The strength of the nucleophile will influence the reaction rate.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to solvate the nucleophile and facilitate the reaction.

  • Temperature: Heating is often required to overcome the activation energy of the reaction.

Detailed Step-by-Step Methodology:
  • Nucleophile Preparation (if necessary): If using an alcohol or thiol, prepare the corresponding alkoxide or thiolate by reacting it with a strong base (e.g., sodium hydride (NaH)) in an anhydrous solvent (e.g., THF) at 0 °C.

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMF), add the nucleophile (1.5 equiv) at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction and Purification: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Data Presentation: Representative SNAr Reactions

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1Sodium methoxideDMF80695
2Sodium thiophenoxideDMSO100491
3PyrrolidineDMF901285
4Sodium azideDMSO120870

References

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis - ResearchGate. [Link]

  • US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google P
  • The Significance of 2-Chlorobenzoxazole (CAS 615-18-9) in Pharmaceutical Research and Development. [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - NIH. [Link]

  • Suzuki cross-coupling reaction - YouTube. [Link]

  • US4517370A - Process for preparing 2-chlorobenzoxazoles - Google P
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. [Link]

  • nucleophilic aromatic substitutions - YouTube. [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC - NIH. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. [Link]

  • (PDF) The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution - YouTube. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool - Juniper Publishers. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC - NIH. [Link]

  • Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction - PMC - NIH. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

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Application Note: High-Throughput Screening & Library Design using 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole (CAS: 1248393-79-4) represents a "privileged scaffold" in modern drug discovery. Its utility stems from two distinct chemical properties:[1]

  • The Electrophilic C2-Position: The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (

    
    ), enabling rapid, parallel synthesis of diverse libraries (amines, ethers, thioethers).
    
  • The 6-Trifluoromethyl Group: This moiety enhances lipophilicity, metabolic stability, and membrane permeability, often improving the pharmacokinetic profile of the resulting hits.

This guide details the workflow for utilizing this scaffold in High-Throughput Screening (HTS). We address two operational modes: (A) Library Generation , where the scaffold is derivatized to create a screening deck, and (B) Covalent Fragment Screening , where the parent compound is assessed for specific cysteine engagement.

Workflow Visualization

The following diagram illustrates the critical path from scaffold procurement to validated HTS hit.

HTS_Workflow Scaffold 2-Chloro-6-(trifluoromethyl) benzo[d]oxazole Library_Prep Parallel Synthesis (S_NAr Displacement) Scaffold->Library_Prep + Amines/Thiols QC LC-MS QC (Purity Check) Library_Prep->QC Primary_Screen Primary HTS (Fluorescence Polarization) QC->Primary_Screen Pass (>90%) Counter_Screen Covalent Reactivity Counter-Screen (GSH) Primary_Screen->Counter_Screen Active Hits Counter_Screen->Library_Prep Promiscuous (Discard) Hit_Valid Hit Validation (IC50 & Kinetic Analysis) Counter_Screen->Hit_Valid Specific Binders

Figure 1: Integrated workflow for generating and screening benzoxazole libraries. Note the critical counter-screen for non-specific covalent reactivity.

Application I: Parallel Library Synthesis for HTS

The most common application is transforming the 2-chloro core into a library of 2-amino or 2-thio-benzoxazoles. The 2-chloro group acts as a leaving group, displaced by diverse nucleophiles.

Chemical Mechanism

The reaction proceeds via an


 mechanism.[2] The electron-withdrawing trifluoromethyl group at C6 stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride by amines, phenols, or thiols.
Protocol: 96-Well Plate Parallel Synthesis

Objective: Generate a 96-member library of 2-amino-6-(trifluoromethyl)benzoxazoles.

Reagents:

  • Scaffold: 0.2 M stock of this compound in anhydrous DMSO.

  • Nucleophiles: 96 diverse primary/secondary amines (0.2 M in DMSO).

  • Base: Diisopropylethylamine (DIPEA), neat.

Step-by-Step Procedure:

  • Dispensing: Using an automated liquid handler (e.g., Tecan or Hamilton), dispense 50 µL of the Scaffold stock into each well of a chemically resistant 96-well deep-well plate.

  • Library Addition: Add 55 µL (1.1 eq) of a unique amine monomer to each well.

  • Base Addition: Add 10 µL of DIPEA to scavenge the HCl byproduct.

  • Reaction: Seal the plate with a chemically resistant foil. Incubate at 80°C for 4 hours with orbital shaking (600 rpm).

    • Note: The 6-CF3 group activates the ring, often allowing lower temperatures than unsubstituted benzoxazoles.

  • Work-up (Solid Phase Extraction):

    • Transfer reaction mixtures to a pre-conditioned SCX (Strong Cation Exchange) filter plate.

    • Wash with MeOH (removes unreacted scaffold and non-basic impurities).

    • Elute products with 2.0 M NH3 in MeOH.

  • Finishing: Evaporate solvent (SpeedVac) and reconstitute in 100 µL DMSO for HTS.

Application II: HTS Assay Protocol (Fluorescence Polarization)

Once the library is generated, it is screened against a biological target. We describe a Fluorescence Polarization (FP) assay, ideal for detecting inhibitors of protein-protein interactions or kinase signaling (e.g., BMP signaling or JMJD3 inhibition).

Assay Principle

Small fluorescent tracers rotate rapidly (low polarization). When bound to a large protein target, rotation slows (high polarization). An inhibitor from the benzoxazole library displaces the tracer, reducing polarization.

Detailed Protocol

Target: Model Kinase or Receptor (e.g., VEGFR2 or BMP receptor). Tracer: FITC-labeled peptide ligand.

Materials:

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

  • Plate: Black 384-well low-volume NBS (Non-Binding Surface) plates.

Steps:

  • Library Transfer: Pin-transfer 50 nL of the benzoxazole library (from Section 3) into the 384-well assay plate.

  • Protein Addition: Dispense 5 µL of Target Protein (2x final concentration, e.g., 20 nM) into columns 1-22.

    • Controls: Add Buffer only to Column 23 (Min Signal/Free Tracer). Add Protein only to Column 24 (Max Signal/Bound Tracer).

  • Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 minutes at RT to allow compound-protein binding.

  • Tracer Addition: Dispense 5 µL of Fluorescent Tracer (2x final concentration, e.g., 10 nM) to all wells.

  • Equilibration: Incubate for 30-60 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multi-mode reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

Data Analysis

Calculate % Inhibition for each well:



Quality Control Criteria:

  • Z-Factor (Z'): Must be > 0.5 for a valid screen.

  • CV%: < 5% across replicates.

Critical Counter-Screen: Covalent Reactivity

Warning: The parent scaffold (this compound) and some derivatives may retain electrophilic character. To distinguish specific inhibitors from non-specific alkylators (PAINS), a glutathione (GSH) reactivity assay is mandatory .

Protocol:

  • Incubate "Hit" compounds (10 µM) with GSH (50 µM) in PBS (pH 7.4) for 1 hour.

  • Add Ellman’s Reagent (DTNB).

  • Measure Absorbance at 412 nm.

  • Interpretation: A decrease in absorbance compared to control indicates the compound has alkylated the GSH (consumed the thiol). These are likely false positives (pan-assay interference) and should be deprioritized unless a covalent mechanism is desired.

References

  • BenchChem. (2025).[1] The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery.[1] Retrieved from

  • Mao, F., et al. (2019). High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds.[3] Journal of Biological Chemistry. Retrieved from

  • Kruidenier, L., et al. (2012). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. NIH PubMed Central. Retrieved from

  • Singh, P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (Context on halo-heterocycle covalent inhibition). Retrieved from

  • ChemScene. (n.d.). Product Data: this compound.[4][5] Retrieved from

Sources

2-Chloro-6-(trifluoromethyl)benzo[d]oxazole in the development of anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole (CAS: 122020-56-8) as a high-value electrophilic scaffold for the rapid synthesis of anticancer libraries.

In modern drug discovery, the benzoxazole moiety serves as a bioisostere for the benzimidazole core found in approved kinase inhibitors (e.g., Abemaciclib, Glasdegib). The specific inclusion of the 6-trifluoromethyl (6-CF3) group enhances lipophilicity and metabolic stability, while the 2-chloro position provides a reactive handle for Nucleophilic Aromatic Substitution (S_NAr). This note outlines protocols for utilizing this scaffold to generate RAF/VEGFR kinase inhibitors , mimicking the pharmacophores of Sorafenib and Regorafenib.

Chemical Utility & Rationale

The "Privileged Scaffold" Concept

The 2-aminobenzoxazole core is a "privileged structure" capable of binding to multiple receptor subtypes.

  • Hinge Binding: The nitrogen atom (N3) acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Cys532 in B-RAF).

  • Metabolic Stability: The 6-CF3 group blocks metabolic oxidation at the C6 position and increases the partition coefficient (LogP), improving membrane permeability.

  • Reactivity: The C2-Cl bond is highly activated by the electron-withdrawing oxazole ring and the para-CF3 group, enabling catalyst-free substitution with weak nucleophiles.

Structural Bioisosterism

This scaffold is frequently used to replace the central urea or benzimidazole core in established inhibitors to alter physicochemical properties without sacrificing potency.

Bioisostere cluster_0 Established Inhibitor Core cluster_1 Target Scaffold Application Benzimidazole Benzimidazole Core (e.g., Abemaciclib) Benzoxazole 2-Cl-6-CF3-Benzoxazole (Enhanced Lipophilicity) Benzimidazole->Benzoxazole Bioisosteric Replacement (O vs NH) Target Novel Kinase Inhibitor (VEGFR/RAF Targets) Benzoxazole->Target S_NAr Functionalization (Library Generation)

Figure 1: Strategic replacement of benzimidazole with benzoxazole to modulate drug-like properties.

Experimental Protocol: Library Synthesis

Objective: Synthesize a library of 2-amino-6-(trifluoromethyl)benzo[d]oxazole derivatives (Series A) to probe Structure-Activity Relationships (SAR) against B-RAF(V600E).

Materials
  • Scaffold: this compound (>97% purity).

  • Nucleophiles: Various anilines (e.g., 4-fluoroaniline, 3-chloro-4-fluoroaniline) and aliphatic amines.

  • Solvent/Base: Ethanol (EtOH) or N,N-Dimethylformamide (DMF); Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

General Procedure (S_NAr Reaction)

Note: This reaction does not typically require transition metal catalysis due to the activated nature of the 2-Cl position.

  • Preparation: In a 20 mL reaction vial, dissolve This compound (1.0 mmol, 221 mg) in anhydrous EtOH (5 mL).

  • Addition: Add the appropriate Amine Nucleophile (1.1 mmol) followed by Et3N (1.5 mmol, 210 µL).

  • Reaction: Seal the vial and heat to reflux (80°C) for 4–6 hours. Monitor consumption of the starting material by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Checkpoint: The starting material (Rf ~0.8) should disappear, and a lower Rf fluorescent spot (product) should appear.

  • Work-up:

    • Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold EtOH and water, and dry under vacuum.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Summary: Representative Library (Series A)
Compound IDAmine (R-NH2)Yield (%)Mp (°C)LogP (Calc)
A-01 Aniline88142-1444.2
A-02 4-Fluoroaniline92155-1574.4
A-03 3-Chloro-4-fluoroaniline85168-1704.9
A-04 Morpholine9598-1002.8
A-05 N-Methylpiperazine90110-1122.1

Biological Evaluation Protocol

Objective: Evaluate the inhibitory potency of Series A compounds against the B-RAF(V600E) kinase, a primary target in melanoma therapy.[2]

In Vitro Kinase Assay (ADP-Glo™ Platform)
  • Reagents: Recombinant B-RAF(V600E) enzyme, MEK1 substrate (inactive), ATP (10 µM), and ADP-Glo™ reagent.

  • Incubation:

    • Prepare 3-fold serial dilutions of test compounds (Start: 10 µM) in kinase buffer.

    • Incubate Compound + Enzyme for 15 mins at RT.

    • Add ATP/Substrate mix and incubate for 60 mins at 30°C.

  • Detection: Add ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP. After 40 mins, add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action (Binding Hypothesis)

The 2-amino-benzoxazole core mimics the adenine ring of ATP. The 6-CF3 group occupies the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity.

Mechanism cluster_active_site B-RAF V600E Active Site Hinge Hinge Region (Cys532) Gatekeeper Gatekeeper (Thr529) Hydrophobic Hydrophobic Pocket II Compound 2-Amino-6-CF3-Benzoxazole Compound->Hinge H-Bond (N3) Compound->Gatekeeper Steric Fit Compound->Hydrophobic Van der Waals (6-CF3)

Figure 2: Predicted binding mode of the scaffold within the kinase ATP-binding pocket.

References

  • Benzoxazoles in Medicinal Chemistry

    • Title: Benzoxazole derivatives: design, synthesis and biological evaluation.[3]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Anticancer Applications (VEGFR/RAF)

    • Title: Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers.
    • Source: PubMed Central.
    • URL:[Link]

  • Synthesis Methodologies

    • Title: General Synthesis of 2-Substituted Benzoxazoles.[4][5]

    • Source: MDPI / Molecules.
    • URL:[Link]

  • RAF Kinase Inhibition Context

    • Title: Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors.[6]

    • Source: PubMed.[7][8]

    • URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole (CAS: 1248393-79-4). This document is designed for researchers, medicinal chemists, and process development professionals who utilize this key intermediate and require methods to achieve high purity essential for downstream applications. The trifluoromethyl group in this benzoxazole scaffold enhances metabolic stability and lipophilicity, making it a valuable building block in drug discovery and agrochemical development.[1] Ensuring its purity is paramount for the reliability and reproducibility of experimental outcomes.

This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols for common purification techniques, and validated analytical methods for purity assessment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the likely impurities I might encounter in my crude product?

A1: The impurity profile of your crude material is intrinsically linked to the synthetic route employed. However, based on common syntheses of 2-chlorobenzoxazoles, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: The most common impurity is often the precursor, 2-amino-4-(trifluoromethyl)phenol. Its presence can be readily detected by analytical techniques like HPLC or TLC.

  • Reagent-Derived Byproducts: If phosphorus oxychloride (POCl₃) or similar chlorinating agents are used, you may have residual phosphorus-containing byproducts. Syntheses using bis(trichloromethyl) carbonate can also leave specific residues.[2]

  • Side-Reaction Products:

    • Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis, especially in the presence of moisture or during aqueous work-ups, leading to the formation of 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one.

    • Over-chlorinated Species: In some reaction conditions, trace amounts of ring-chlorinated byproducts may form.[3]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., Toluene, Dichloromethane, Acetonitrile) may be present.

Q2: How do I choose the most effective purification method for my scale and purity requirements?

A2: The choice of purification method depends on the impurity profile, the quantity of material, and the target purity. The following decision workflow can guide your selection.

Purification_Choice Crude Crude Product (this compound) Analyze Analyze Impurity Profile (TLC, HPLC, 1H NMR) Crude->Analyze Decision Impurity Characteristics? Analyze->Decision Chroma Column Chromatography Decision->Chroma  Polar impurities  Small scale (<5g)  Highest purity needed Recryst Recrystallization Decision->Recryst  Crude is solid  Less polar impurities  Large scale (>5g) Distill Vacuum Distillation Decision->Distill  Volatile impurities  Thermally stable  Large scale Pure Pure Product (>99%) Verify by Analysis Chroma->Pure Recryst->Pure Distill->Pure

Caption: Decision workflow for selecting a purification method.

Q3: What are the critical stability and storage considerations for this compound?

A3: this compound is moderately stable but requires specific storage conditions to maintain its integrity.

  • Moisture Sensitivity: The 2-chloro substituent is the most reactive site and is prone to hydrolysis. Avoid prolonged exposure to atmospheric moisture.

  • Recommended Storage: For long-term stability, the compound should be stored at low temperatures (e.g., 4°C) under an inert atmosphere of nitrogen or argon.[4]

  • Thermal Stability: While benzoxazoles are generally thermally stable, repeated or prolonged heating, especially in the presence of impurities, can lead to decomposition.[5] Use the lowest necessary temperature during purification steps like distillation or recrystallization.

Part 2: Troubleshooting Purification Workflows

This section provides solutions to specific problems you may encounter during purification.

Section 2.1: Flash Column Chromatography

Flash chromatography is the preferred method for achieving high purity on a small to medium scale.

Q: My compound and a key impurity have very similar Rf values on TLC, resulting in poor separation on the column. What should I do?

A: This is a common challenge indicating that the selectivity of your chromatographic system is insufficient.

  • Optimize the Mobile Phase:

    • Adjust Polarity: Fine-tune the solvent ratio. If you are using a Hexane/Ethyl Acetate system, try adjusting the ratio in 1-2% increments.

    • Change Solvent System: The selectivity (separation factor, α) is highly dependent on the nature of the solvents. Switch to a different solvent system with different chemical properties. For example, replace Ethyl Acetate with Dichloromethane (DCM) or tert-Butyl methyl ether (TBME). A common alternative system is DCM/Methanol for more polar compounds.[6]

  • Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.

  • Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase. Neutral or basic alumina can be effective, especially if your compound is sensitive to the acidic nature of silica.

Q: My compound is streaking or tailing on the TLC plate and column, leading to broad peaks and cross-contamination of fractions. How can I resolve this?

A: Streaking is often caused by overloading, poor solubility in the mobile phase, or strong interactions with the stationary phase.

  • Reduce Sample Load: Overloading is the most common cause. Perform the chromatography on a smaller amount of material or use a larger diameter column.

  • Improve Solubility: Ensure your compound is fully dissolved before loading. If dry loading, ensure it is thoroughly mixed with the adsorbent (e.g., silica or Celite).

  • Modify the Mobile Phase: Add a small amount (0.1-0.5%) of a modifier. For potentially basic compounds (like some heterocycles), adding a trace of triethylamine (Et₃N) can neutralize acidic sites on the silica and improve peak shape.[6] Conversely, a trace of acetic acid can help with acidic compounds. For this specific molecule, a neutral system should be the default.

Section 2.2: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds.

Q: I am struggling to find a suitable single solvent for recrystallization. What are my options?

A: When a single solvent is not ideal (either the compound is too soluble at all temperatures or not soluble enough even when hot), a two-solvent (solvent/anti-solvent) system is the best approach.

  • Identify a "Solvent": Find a solvent that readily dissolves your crude product when hot but in which it is poorly soluble when cold.

  • Identify an "Anti-Solvent": Find a second solvent in which your compound is poorly soluble even when hot, but that is fully miscible with the first "solvent".

  • Procedure: Dissolve the crude material in the minimum amount of the hot "solvent". While still hot, slowly add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). Add a drop or two of the hot "solvent" to redissolve the precipitate, then allow the solution to cool slowly.

Q: My compound is "oiling out" of the solution instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it can organize into a crystal lattice. This often happens if the solution is supersaturated or cools too quickly.

  • Reduce Cooling Rate: Insulate the flask to ensure very slow cooling. This gives the molecules time to orient correctly.

  • Increase Solvent Volume: The oil may have formed because the concentration was too high. Add more of the hot solvent to the oiled mixture, reheat until the solution is homogeneous again, and then attempt to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of ~1 gram of crude material.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of Hexanes/Ethyl Acetate or Dichloromethane/Ethyl Acetate. The ideal system will give your product an Rf value of ~0.25-0.35.

  • Column Preparation:

    • Select a glass column with a diameter of ~40 mm.

    • Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial, low-polarity mobile phase. For 1g of crude material, use approximately 50g of silica gel.

    • Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the 1g of crude product in a minimal amount of dichloromethane (~2-3 mL).

    • In a separate beaker, add ~2g of silica gel and add the dissolved product solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions (e.g., 20 mL per fraction) and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

ParameterRecommended Systems & ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides good resolution for moderately polar compounds.
Mobile Phase A Hexanes / Ethyl Acetate (Gradient: 98:2 to 80:20)Excellent for separating non-polar to moderately polar impurities.
Mobile Phase B Dichloromethane / Methanol (Gradient: 100:0 to 98:2)Useful if the target compound or impurities are more polar.[6]
Visualization UV light (254 nm)The aromatic benzoxazole ring is UV active, allowing for easy visualization on TLC plates.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This protocol is suitable for purifying crystalline crude material on a multi-gram scale.

  • Solvent Selection: Based on solubility tests, a good solvent/anti-solvent pair is Toluene/Hexanes. Toluene will dissolve the compound when hot, while hexanes will act as the anti-solvent.

  • Dissolution: Place the crude solid (e.g., 5 grams) in an Erlenmeyer flask. Add a minimal amount of hot toluene (start with ~20 mL) and heat the mixture gently (e.g., to 80-90°C) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the toluene solution is still hot, add hexanes dropwise with continuous swirling. Continue adding until the solution becomes faintly and persistently turbid.

  • Crystallization: Add 1-2 drops of hot toluene to redissolve the precipitate and clarify the solution. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes. Dry the crystals under vacuum to remove residual solvents.

Part 4: Purity Assessment

Verifying the purity of the final product is a critical step. No single technique is sufficient; a combination of methods provides the most comprehensive assessment.

Analytical MethodPrinciplePrimary Use & Information Gained
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7]Purity Assessment: Provides quantitative data on the percentage purity and the number and relative amounts of impurities. A reverse-phase C18 column with an Acetonitrile/Water mobile phase is a standard starting point.[8]
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Identity Confirmation & Purity: Confirms the chemical structure. The presence of unexpected signals indicates impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the -CF₃ group.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by detection based on mass-to-charge ratio.Impurity ID & Volatiles: Excellent for identifying volatile impurities and residual solvents. Provides the molecular weight of the parent compound and impurities.
Melting Point Temperature at which a solid transitions to a liquid.Purity Indication: A sharp melting point over a narrow range (e.g., < 1°C) is indicative of high purity. Impurities typically depress and broaden the melting point range.

References

  • CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. Available at: [Link]

  • US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents.
  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors - The Royal Society of Chemistry. Available at: [Link]

  • MySkinRecipes. 2-(Trifluoromethyl)benzo[d]oxazole. Available at: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • SIELC Technologies. Benzoxazole, 2-chloro-. Available at: [Link]

  • ResearchGate. Analytical methods for determination of benzodiazepines. A short review. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. Available at: [Link]

Sources

Stability of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole. It addresses common questions and troubleshooting scenarios related to the compound's stability, handling, and reactivity. Our goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental stability characteristics of this compound?

Answer: this compound is a moderately stable heterocyclic compound. Its stability is a product of its aromatic benzoxazole core and the influence of its substituents. The benzoxazole ring itself is aromatic and thus relatively stable.[1] The trifluoromethyl group at the 6-position is a strong electron-withdrawing group, which enhances the molecule's metabolic stability and resistance to oxidative degradation.[2]

However, the key reactive site is the chlorine atom at the 2-position. The C2 carbon of the oxazole ring is electrophilic, making the chloro group susceptible to displacement by nucleophiles.[3] Therefore, the compound's stability is highly dependent on the chemical environment, particularly the presence of nucleophiles, water, and strong acids or bases. Under proper storage conditions, it is stable at room temperature.[4]

Q2: What are the optimal storage conditions for long-term stability?

Answer: To ensure the integrity of this compound, particularly for use as a reference standard or in sensitive synthetic applications, stringent storage conditions are critical. Improper storage is a primary cause of purity degradation over time.

ParameterRecommended ConditionCondition to AvoidRationale
Temperature 2-8°C or lower.[5]Room temperature for long-term; high heat.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[5][6]Ambient air.Prevents reaction with atmospheric moisture (hydrolysis) and oxygen.
Container Tightly sealed, amber glass vial.Loosely capped or clear containers.Prevents moisture ingress and protects from light.[4][6]
Environment Cool, dry, well-ventilated area away from incompatible substances.[7]Areas with high humidity or direct sunlight.Minimizes exposure to environmental factors that can initiate degradation.
Incompatibles Strong oxidizing agents, strong bases, strong acids, and nucleophiles.[8]Proximity to reactive chemicals.Prevents accidental contact and reaction.
Q3: How sensitive is the compound to light?

Answer: While many benzoxazole derivatives are valued for their photophysical properties and can be quite photostable, direct or prolonged exposure to UV or high-intensity visible light is not recommended without specific data for this compound.[9][10] Photodegradation can occur, potentially leading to the formation of radical species or complex decomposition products. For all routine handling and storage, the use of amber vials or protection from light is a mandatory precautionary measure.[6]

Q4: What is the expected stability in common laboratory solvents?

Answer:

  • Aprotic Solvents (e.g., DCM, THF, Acetonitrile, Toluene, Ethyl Acetate): The compound is expected to be reasonably stable in dry aprotic solvents. These are the preferred solvents for reactions and storage of solutions for short-term use. Ensure the solvent is anhydrous, as residual water can cause slow hydrolysis.

  • Protic Solvents (e.g., Methanol, Ethanol): Caution is advised. Alcohols are nucleophiles and can slowly displace the C2-chloro group, especially with heating or in the presence of a base, leading to the formation of a 2-alkoxy-6-(trifluoromethyl)benzo[d]oxazole byproduct. This reaction is known as solvolysis.

  • Aqueous Solutions: The compound is insoluble in water and highly susceptible to hydrolysis at the C2 position, particularly under basic or acidic conditions.[1] Avoid aqueous environments unless hydrolysis is the intended reaction.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues that may arise during experimentation, focusing on identifying the root cause and providing actionable solutions.

Scenario 1: My reaction is yielding an unexpected, more polar byproduct.
  • Problem: You are running a reaction, for example, a Suzuki coupling at the C4 or C5 position, but you observe a significant byproduct that appears more polar than your starting material on a TLC plate (lower Rf) or has an earlier retention time in reverse-phase HPLC.

  • Probable Cause: You are likely observing the hydrolysis product, 2-Hydroxy-6-(trifluoromethyl)benzo[d]oxazole . This occurs when the C2-chloro group reacts with trace amounts of water in your reaction mixture. The resulting hydroxyl group makes the molecule significantly more polar. This hydrolysis is often accelerated by basic conditions common in many cross-coupling reactions.

  • Causality Explained: The C2 position is highly electrophilic. Water, although a weak nucleophile, can attack this position to displace the chloride. A base in the reaction mixture will deprotonate water to generate hydroxide (HO⁻), a much stronger nucleophile, drastically increasing the rate of this unwanted side reaction.

  • Solutions & Preventative Measures:

    • Ensure Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., molecular sieves, distillation). Use oven-dried glassware and conduct the reaction under an inert atmosphere (N₂ or Ar).

    • Reagent Purity: Ensure all reagents, especially bases like K₂CO₃ or Cs₂CO₃, are anhydrous.

    • Temperature Control: If possible, run the reaction at the lowest effective temperature to minimize the rate of the competing hydrolysis reaction.

    Hydrolysis cluster_0 Reaction Conditions SM This compound P 2-Hydroxy-6-(trifluoromethyl)benzo[d]oxazole (More Polar Byproduct) SM->P Hydrolysis (SNAr Reaction) H2O H₂O (Trace Water) Base Base (e.g., K₂CO₃) Base->H2O Activates

    Caption: Unwanted hydrolysis pathway due to trace water.

Scenario 2: The purity of my starting material has decreased upon re-analysis.
  • Problem: A batch of this compound that was >98% pure by HPLC a month ago now shows multiple impurity peaks, including a significant peak corresponding to the hydrolysis product.

  • Probable Cause: Improper storage. The compound was likely exposed to atmospheric moisture.

  • Solutions & Preventative Measures:

    • Review Storage Protocol: Immediately transfer the material to a clean, dry container. Use a desiccator for short-term storage. For long-term storage, follow the optimal conditions outlined in the FAQ section (refrigerated, inert atmosphere).

    • Aliquot the Material: For frequently used batches, divide the material into smaller aliquots. This prevents the entire stock from being repeatedly exposed to the atmosphere each time a sample is taken.

Scenario 3: My nucleophilic substitution reaction at the C2 position is sluggish or failing.
  • Problem: You are attempting to displace the C2-chloro group with a nitrogen or oxygen nucleophile (e.g., an amine or alcohol), but the reaction is slow, incomplete, or does not proceed at all.

  • Probable Cause & Causality:

    • Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the C2 position efficiently. Primary amines are generally more reactive than secondary amines or alcohols.[11]

    • Inappropriate Base: For neutral nucleophiles like amines or alcohols, a base is often required to either deprotonate the nucleophile (making it anionic and more reactive) or to act as an acid scavenger for the HCl generated during the reaction. The choice of base is critical; a weak or sterically hindered base may be ineffective.

    • Solvent Effects: The solvent can significantly impact the reaction rate. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions as they solvate the cation of the base but leave the nucleophile relatively "bare" and reactive.

  • Solutions & Optimization Steps:

    • Activate the Nucleophile: If using an alcohol or thiol, use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate it before adding the benzoxazole substrate.

    • Optimize the Base: For amine nucleophiles, consider using a stronger base or a slight excess of the amine itself to act as the acid scavenger.

    • Increase Temperature: Heating the reaction mixture will increase the reaction rate. Monitor for potential side reactions or degradation.

    • Solvent Screening: If the reaction is slow in a solvent like THF, try switching to a more polar aprotic solvent like DMF.

    SNAr_Workflow start Start: Sluggish C2 Substitution check_nuc Is the Nucleophile strong enough? start->check_nuc check_base Is the Base appropriate? check_nuc->check_base Yes activate_nuc Activate Nucleophile (e.g., use NaH for ROH) check_nuc->activate_nuc No check_temp Is the Temperature optimal? check_base->check_temp Yes change_base Use a stronger or less hindered base check_base->change_base No increase_temp Increase Reaction Temperature check_temp->increase_temp No success Reaction Proceeds check_temp->success Yes activate_nuc->check_base change_base->check_temp increase_temp->success

    Caption: Troubleshooting workflow for C2 substitution reactions.

Protocols for Stability Assessment
Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is designed to assess the stability of the compound under acidic, basic, and neutral aqueous conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: In separate HPLC vials, add:

    • Acidic: 100 µL of stock solution + 900 µL of 0.1 M HCl.

    • Basic: 100 µL of stock solution + 900 µL of 0.1 M NaOH.

    • Neutral: 100 µL of stock solution + 900 µL of HPLC-grade water.

    • Control: 100 µL of stock solution + 900 µL of acetonitrile.

  • Incubation: Incubate all vials at a controlled temperature (e.g., 50°C) and protect them from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each vial. For the acidic and basic samples, neutralize them with an equal molar amount of base or acid, respectively, before analysis.

  • HPLC Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).

  • Data Interpretation: Calculate the percentage of the parent compound remaining and identify the major degradation products. Significant degradation in the acidic or basic vials compared to the neutral and control vials confirms susceptibility to hydrolysis.

Protocol 2: Photostability Assessment

This protocol evaluates the compound's stability upon exposure to light.

  • Sample Preparation: Prepare two sets of solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) in clear quartz or borosilicate glass vials.

  • Control Sample: Wrap one set of vials completely in aluminum foil to serve as the dark control.

  • Light Exposure: Place both sets of vials (exposed and control) in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

  • Time-Point Analysis: At specified time points, analyze one exposed sample and one control sample by HPLC.

  • Data Interpretation: Compare the chromatograms of the exposed samples to the dark controls. The appearance of new peaks or a decrease in the main peak area in the exposed samples indicates photodegradation.

References
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Semantic Scholar. [Link]

  • US4517370A - Process for preparing 2-chlorobenzoxazoles.
  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I . SciELO. [Link]

  • Benzoxazole . Wikipedia. [Link]

  • 2-(Trifluoromethyl)benzo[d]oxazole . MySkinRecipes. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides . National Center for Biotechnology Information. [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies . National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity . ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity . Der Pharma Chemica. [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid . ResearchGate. [Link]

  • CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.
  • 2-CHLOROBENZOXAZOLE . Georganics. [Link]

  • The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles . ResearchGate. [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption . MDPI. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review . Biotechnology Research and Innovation Journal. [Link]

  • Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway . PubMed. [Link]

  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates . National Center for Biotechnology Information. [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity . National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) . PubMed. [Link]

Sources

Debugging unexpected results in experiments with 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Executive Summary: The "Warhead" & The "Activator"

This guide addresses the specific challenges encountered when utilizing 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole as a scaffold in drug discovery. To troubleshoot effectively, one must understand the molecule's electronic push-pull dynamic:

  • The Warhead (C2-Cl): The chlorine at the C2 position is not a standard aryl chloride; it is an imidoyl chloride equivalent. It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) but equally prone to hydrolysis.[1]
    
  • The Activator (C6-

    
    ):  The trifluoromethyl group at the 6-position is a strong electron-withdrawing group (EWG). It significantly depletes electron density from the benzoxazole ring, lowering the activation energy for nucleophilic attack at C2.[1]
    

The Consequence: While this activation facilitates desired couplings, it makes the compound intolerant of "wet" conditions and prone to specific side reactions that mimic product formation in LC-MS analysis.

Troubleshooting Modules

Module A: The "Phantom" Product (Hydrolysis)

Symptom: You observe a new peak in LC-MS with a mass corresponding to


 (approx. 

or

depending on ionization).[1] The desired

product yield is low.

Root Cause: The activated C2 position is reacting with trace water instead of your nucleophile (amine/thiol).[1] The product formed is 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one .

  • Mechanism: Water attacks the C2 carbon, displacing chloride.[1] The resulting imidate tautomerizes to the stable carbamate-like "one" form.

  • Trigger: The

    
     group makes the C2 position so electrophilic that even atmospheric moisture in hygroscopic solvents (DMF, DMSO) is sufficient to outcompete sterically hindered nucleophiles.
    

Corrective Action:

  • Solvent Switch: Move from DMF/DMSO to anhydrous THF or 1,4-Dioxane if solubility permits.[1] These solvents are easier to keep dry.[1]

  • Base Management: Avoid hydroxide or alkoxide bases (

    
    , 
    
    
    
    ).[1] Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic bases like
    
    
    that are strictly anhydrous.[1]
  • The "Scavenger" Protocol: Add 3Å molecular sieves directly to the reaction vessel 30 minutes prior to adding the substrate.

Module B: Stalled Palladium Cross-Couplings

Symptom: Suzuki or Buchwald-Hartwig coupling fails to progress, or yields are <20%.[1] Starting material remains unreacted or hydrolyzes.[1]

Root Cause:

  • Nitrogen Coordination: The basic nitrogen (N3) in the oxazole ring can coordinate to the Palladium center (

    
    ), forming a stable, non-reactive complex that arrests the catalytic cycle.
    
  • Competitive Hydrolysis: The basic conditions required for Suzuki coupling (aqueous carbonate/phosphate) hydrolyze the C2-Cl bond faster than the Transmetallation step occurs.

Corrective Action:

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands like XPhos or BrettPhos .[1] The steric bulk prevents the oxazole nitrogen from coordinating to the Pd center [1, 2].

  • Anhydrous Conditions: Use anhydrous base conditions (e.g.,

    
     suspended in Toluene/Dioxane) rather than aqueous biphasic systems.[1]
    
  • Pre-Catalyst Loading: Use pre-formed catalysts (e.g.,

    
    ) to bypass the induction period where poisoning often occurs.[1]
    
Module C: Purification "Oiling Out" & Streaking

Symptom: The compound streaks on silica gel TLC or "oils out" during recrystallization, making isolation difficult.[1]

Root Cause:

  • Silica Acidity: The benzoxazole nitrogen is weakly basic.[1] It interacts with the acidic silanols on silica gel, causing peak tailing.[1]

  • Fluorine Aggregation: The hydrophobic

    
     moiety can cause aggregation in polar mobile phases, leading to smearing.[1]
    

Corrective Action:

  • Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (

    
    ) in Hexanes before loading.[1]
    
  • Eluent Modifier: Add 0.5%

    
     to your mobile phase to block silanol sites.[1]
    
  • Solubility Trick: If oiling out occurs during crystallization, use a Fluorinated Co-solvent (e.g., benzotrifluoride) in small amounts to disrupt aggregation.[1]

Visualizing the Competitive Pathways

The following diagram illustrates the critical bifurcation point between the desired substitution and the parasitic hydrolysis pathway.

ReactivityPathways SM Starting Material 2-Cl-6-CF3-Benzoxazole Inter Meisenheimer-like Transition State SM->Inter + Nucleophile (Nu-H) Activated by CF3 Side Side Product Benzoxazolone (Hydrolysis) SM->Side Path B: Trace H2O Competitive Prod Desired Product (S_NAr Substitution) Inter->Prod Path A: Anhydrous Fast Kinetics

Figure 1: The "Warhead" Bifurcation. Path A represents the desired trajectory.[1] Path B is the parasitic hydrolysis pathway accelerated by the electron-withdrawing


 group.

Standardized Protocol: High-Fidelity

Use this protocol to validate the reactivity of your specific batch of this compound.

Reagents & Setup
  • Solvent: Anhydrous THF (inhibitor-free) or Acetonitrile (dried over sieves).[1]

  • Base: Diisopropylethylamine (DIPEA), 1.2 equivalents.[1]

  • Nucleophile: Primary/Secondary amine (1.05 equivalents).[1]

  • Temperature:

    
     to Room Temperature (Do not heat initially).
    
Step-by-Step Procedure
  • Drying: Flame-dry a reaction vial under Argon/Nitrogen flow.

  • Dissolution: Dissolve this compound (1.0 equiv) in Anhydrous THF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.2 equiv) at

    
    .[1]
    
  • Nucleophile Addition: Add the amine dropwise at

    
    .[1] The reaction is exothermic.[1]
    
  • Monitoring: Allow to warm to RT. Monitor by TLC/LC-MS at 30 mins.

    • Checkpoint: If SM remains after 1 hour, heat to

      
      . Do not exceed 
      
      
      
      without verifying hydrolytic stability.[1]
  • Quench: Quench with saturated

    
      (mildly acidic) rather than water/brine initially to prevent late-stage hydrolysis of any unreacted imidoyl chloride.[1]
    

Decision Tree for Optimization

Use this logic flow to determine the next step when results are suboptimal.

TroubleshootingTree Start Issue Detected Q1 Is the Major Peak M-18/19? Start->Q1 Hydrolysis Hydrolysis Detected Q1->Hydrolysis Yes Q2 Is SM Unreacted? Q1->Q2 No FixHydro Action: Dry Solvents, Switch Base to Cs2CO3 Hydrolysis->FixHydro Poison Catalyst Poisoning / Low Reactivity Q2->Poison Yes Success Proceed to Purification (Neutralized Silica) Q2->Success No (Product formed) FixPoison Action: Use Bulky Ligand (XPhos) or Increase Temp (Slowly) Poison->FixPoison

Figure 2: Diagnostic logic for resolving reaction failures.

FAQ: Rapid Fire Support

Q: Can I use ethanol or methanol as a solvent? A: No. Primary alcohols are nucleophilic enough to react with the activated C2-Cl bond, especially under basic conditions, forming the alkyl ether side product (solvolysis) [3].

Q: Why is the


 group important? Can I use the non-fluorinated analog? 
A:  The 

group increases lipophilicity (LogP) and metabolic stability, which is vital for drug candidates. However, chemically, it activates the ring.[1] The non-fluorinated analog will be significantly slower to react in

and might require higher temperatures (

) [4].

Q: My product is stuck on the column. How do I get it off? A: Flush the column with EtOAc:MeOH (9:1) containing 1% Triethylamine .[1] The amine will displace your compound from the acidic silica sites.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24856563, 2-Chlorobenzoxazole.[1] Retrieved from .[1]

  • Organic Chemistry Frontiers (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from .[1]

  • Sigma-Aldrich. 2-Chlorobenzoxazole Product Specification & Reactivity Data.[1] Retrieved from .[1][2]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity Trends. Retrieved from .[1]

Sources

Validation & Comparative

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the competitive landscape of modern drug discovery, establishing the precise selectivity profile of a novel chemical series is paramount. For researchers, scientists, and drug development professionals working with 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole derivatives, understanding and mitigating off-target interactions is a critical step in advancing lead candidates. This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies, ensuring a thorough characterization of molecular behavior and paving the way for safer, more effective therapeutics.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This promiscuity, while advantageous for library development, necessitates a rigorous evaluation of selectivity to avoid unforeseen toxicities and to ensure that the observed therapeutic effect is due to the intended mechanism of action. The this compound core, in particular, presents a unique electronic and steric profile that warrants a dedicated investigation into its potential for cross-reactivity.

The Rationale Behind Cross-Reactivity Profiling

The decision to undertake extensive cross-reactivity screening is rooted in the fundamental principles of drug development: safety and efficacy. Off-target binding can lead to a host of adverse effects, ranging from mild side effects to severe toxicity. Furthermore, unidentified polypharmacology can confound the interpretation of in vivo studies, making it difficult to establish a clear relationship between the intended target and the observed phenotype. A proactive approach to profiling selectivity not only de-risks a chemical series but also provides valuable structure-activity relationship (SAR) data that can guide future optimization efforts.

Designing a Comprehensive Cross-Reactivity Study

A successful cross-reactivity study is not a one-size-fits-all endeavor. The specific panel of targets and the assays employed should be tailored to the intended therapeutic indication and the known biological space of the benzoxazole scaffold.

Experimental Workflow for Assessing Cross-Reactivity

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: In-depth Characterization A Primary Target Engagement Assay B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B C GPCR Panel Screen (e.g., SafetyScreen44™) A->C D Ion Channel Panel Screen A->D E Dose-Response Assays for Identified Hits B->E C->E D->E F Orthogonal Biophysical Assays (e.g., SPR, ITC) E->F G Cellular Thermal Shift Assay (CETSA) E->G H Cell-Based Functional Assays for Off-Targets F->H G->H I In Vivo Target Occupancy Studies H->I J Comparative Analysis with Known Drugs H->J

Caption: A tiered approach to cross-reactivity screening, from broad profiling to in-depth validation.

Key Target Families for Screening

Given the known activities of benzoxazole derivatives, the following target families should be prioritized for initial cross-reactivity screening:

  • Kinases: A significant number of benzoxazole derivatives have been developed as kinase inhibitors.[3][4][5] Therefore, a broad kinase panel is essential to identify any off-target kinase activity.

  • G-Protein Coupled Receptors (GPCRs): Due to their vast number and involvement in numerous physiological processes, GPCRs are a common source of off-target effects.

  • Ion Channels: Interaction with ion channels can lead to cardiotoxicity and other serious adverse events.

  • Nuclear Receptors: These receptors regulate gene expression and can be unintentionally modulated by small molecules.

  • Enzymes: A general panel of common metabolic and signaling enzymes should be included. For instance, some benzoxazole-oxadiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6]

Comparative Data Presentation

To facilitate a clear comparison of the selectivity profiles of different this compound derivatives, all quantitative data should be summarized in a structured table. This allows for a rapid assessment of potency and selectivity.

Derivative IDPrimary Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target GPCR 1 % Inhibition @ 10 µMSelectivity Ratio (Off-Target/Primary Target)
Cmpd-001 15>10,0005>667
Cmpd-002 255005520
Cmpd-003 81,20012150
Reference Cmpd 101508515

Experimental Protocols

To ensure the reproducibility and validity of the cross-reactivity data, detailed and standardized protocols are crucial.

Protocol 1: Broad Kinase Profiling using a Radiometric Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a large panel of kinases.

Objective: To identify potential off-target kinase interactions of this compound derivatives.

Materials:

  • Test compounds dissolved in 100% DMSO.

  • Recombinant kinases.

  • Substrate peptides or proteins.

  • [γ-³³P]ATP.

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the test compound to the desired concentrations.

  • In a 96-well plate, add the test compound, recombinant kinase, and substrate peptide.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Secondary Validation using Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[7]

Objective: To confirm and characterize the binding of hit compounds to off-target proteins identified in primary screens.

Materials:

  • Purified off-target protein.

  • Test compound.

  • ITC instrument.

  • Dialysis buffer.

Procedure:

  • Dialyze the purified protein against a suitable buffer.

  • Prepare a concentrated solution of the test compound in the same buffer.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the compound solution into the injection syringe.

  • Perform a series of injections of the compound into the protein solution while monitoring the heat change.

  • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion and Future Directions

A thorough investigation of the cross-reactivity of this compound derivatives is not merely a regulatory hurdle but a scientific necessity. By employing a systematic and multi-faceted approach to selectivity profiling, researchers can build a comprehensive understanding of their compounds' biological behavior. This knowledge is instrumental in guiding medicinal chemistry efforts to mitigate off-target effects, thereby enhancing the safety and efficacy of potential drug candidates. The insights gained from these studies will ultimately contribute to the development of a new generation of targeted therapies with improved clinical outcomes.

References

  • Kamal, A., et al. (2020). Benzoxazolone derivatives in drug discovery and development.
  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and analgesic, anti-inflammatory and antimicrobial activities of some new 2-substituted-5-(2-benzoxazolyl)thiazole derivatives. Arzneimittelforschung, 59(9), 453-460.
  • MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine | JACS Au. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazole derivative with anticonvulsant activity. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Retrieved from [Link]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Retrieved from [Link]

  • PMC. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Retrieved from [Link]

  • NIH. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4967.
  • PubMed Central. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Retrieved from [Link]

  • Springer. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33, 406–438.
  • MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • PubMed. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592-1596.
  • MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(6), 5184.
  • University of Iowa. (n.d.). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole Compounds: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals constantly seek novel scaffolds with potent and selective biological activities. The 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole core represents a potentially rich yet underexplored area of medicinal chemistry. Despite the well-documented and diverse biological profiles of the broader benzoxazole class of compounds, a comprehensive analysis comparing the in vitro and in vivo activities of derivatives stemming from this specific trifluoromethylated and chlorinated scaffold remains conspicuously absent from publicly available scientific literature.

The benzoxazole moiety is a privileged heterocyclic structure known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and kinase inhibitory activities. The introduction of a trifluoromethyl group at the 6-position and a chlorine atom at the 2-position of the benzoxazole ring system is anticipated to significantly modulate the physicochemical and pharmacokinetic properties of the resulting compounds. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and membrane permeability, while the chloro substituent at the 2-position offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

This lack of published data prevents a detailed comparative analysis as initially intended for this guide. A comprehensive guide would necessitate access to experimental data, including:

  • In Vitro Activity Data:

    • IC₅₀ or EC₅₀ values against a panel of relevant biological targets (e.g., cancer cell lines, specific enzymes like kinases).

    • Detailed protocols for the assays used to determine biological activity.

    • Comparative data against established drugs or other relevant benzoxazole analogs.

  • In Vivo Activity Data:

    • Results from animal models of disease (e.g., tumor growth inhibition in xenograft models).

    • Pharmacokinetic and pharmacodynamic (PK/PD) profiles of the compounds.

    • Detailed methodologies for the in vivo studies conducted.

Without such foundational data, any attempt to create a comparative guide would be speculative and lack the scientific integrity required for an audience of researchers and drug development professionals.

The absence of this information highlights a promising and open area for future research. The synthesis and systematic biological evaluation of a library of this compound derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological profiles. Such studies would be invaluable in elucidating the SAR of this scaffold and unlocking its full therapeutic potential.

We encourage researchers in the field of medicinal chemistry and drug discovery to consider exploring this uncharted chemical space. The insights gained from such investigations would be of significant interest to the scientific community and could pave the way for the development of next-generation therapeutics.

Future Directions and a Call for Research

To bridge this knowledge gap, the following experimental workflow is proposed for the systematic investigation of this compound compounds:

I. Synthesis and Characterization

A foundational step would be the synthesis of a diverse library of this compound derivatives with various substituents at other positions of the benzoxazole ring. Detailed protocols for the synthesis and purification, along with comprehensive characterization using techniques such as NMR, Mass Spectrometry, and X-ray crystallography, would be essential.

II. In Vitro Biological Evaluation

The synthesized compounds should be screened against a panel of relevant biological targets. For instance, in the context of oncology, this would involve:

  • Antiproliferative Assays: Testing the compounds against a diverse panel of human cancer cell lines to determine their cytotoxic or cytostatic effects and to calculate IC₅₀ values.

  • Enzymatic Assays: If a specific molecular target, such as a kinase, is hypothesized, enzymatic assays should be conducted to determine the inhibitory potency (e.g., Ki or IC₅₀ values).

  • Mechanism of Action Studies: Investigating the cellular mechanisms through which the active compounds exert their effects, such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

Below is a generalized workflow for such an in vitro screening cascade.

in_vitro_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening Cascade Synthesis Synthesis of 2-Chloro-6-(trifluoromethyl) benzo[d]oxazole Derivatives Primary_Screen Primary Antiproliferative Screen (e.g., NCI-60 Panel) Synthesis->Primary_Screen Compound Library Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screen->Hit_Identification IC50 Data Secondary_Assays Secondary Assays (e.g., Kinase Inhibition) Hit_Identification->Secondary_Assays Prioritized Hits MOA_Studies Mechanism of Action (e.g., Apoptosis, Cell Cycle) Secondary_Assays->MOA_Studies Validated Hits in_vivo_workflow cluster_preclinical Preclinical In Vivo Evaluation Lead_Selection Lead Candidate Selection (from in vitro studies) PK_Studies Pharmacokinetic (PK) Studies in Rodents Lead_Selection->PK_Studies Efficacy_Models Efficacy Evaluation (e.g., Xenograft Models) PK_Studies->Efficacy_Models Dosing Regimen Tox_Studies Preliminary Toxicology Studies Efficacy_Models->Tox_Studies Efficacious Dose IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling Safety Profile

Caption: A streamlined workflow for the in vivo assessment of lead this compound candidates.

The scientific community eagerly awaits research that will illuminate the therapeutic potential of this intriguing class of compounds. The publication of such data will be critical for the development of future, more comprehensive comparative guides.

A Strategic Guide to Unlocking the Therapeutic Potential of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole Analogs: A Structure-Activity Relationship (SAR) Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Drug Discovery

The benzoxazole core is a prominent heterocyclic scaffold that consistently appears in a vast array of biologically active compounds.[1] It is often considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3] This versatility makes benzoxazole and its derivatives a focal point for the development of novel therapeutic agents.

This guide focuses on a particularly promising, yet underexplored, starting scaffold: 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole (CAS No. 1248393-79-4).[4] The strategic placement of its substituents makes it an exceptional candidate for building a diverse chemical library for structure-activity relationship (SAR) studies. The chlorine atom at the C2 position serves as a versatile synthetic handle, an excellent leaving group for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Concurrently, the electron-withdrawing trifluoromethyl (CF3) group at the C6 position is a well-established bioisostere for enhancing metabolic stability, improving membrane permeability, and increasing binding affinity of ligands to their protein targets.

The objective of this document is to provide a comprehensive framework for researchers and drug development professionals to systematically explore the SAR of this compound analogs. By leveraging established principles from related benzoxazole series, we will outline a logical workflow, from synthetic strategy and experimental design to data interpretation, to guide the discovery of potent and selective therapeutic candidates.

Part 1: Deconstructing the Core Scaffold: A Rationale for Strategic Derivatization

The foundation of any successful SAR study lies in the logical selection of positions for chemical modification. The this compound scaffold offers several key points for derivatization, each with a distinct purpose in probing the molecule's interaction with a biological target.

Caption: Workflow for SAR study of benzoxazole analogs.

Experimental Protocol 1: General Synthesis of C2-Amino Analogs

Objective: To synthesize a library of 2-amino-6-(trifluoromethyl)benzo[d]oxazole analogs via nucleophilic substitution. This protocol is adapted from established methods for similar scaffolds. [2][5] Materials:

  • This compound

  • Substituted amine (R-NH2, 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add the desired substituted amine (1.2 mmol) to the solution, followed by DIPEA (2.0 mmol).

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes). [6]5. Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO3 solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C2-amino analog.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Experimental Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized benzoxazole analogs dissolved in DMSO

  • Sorafenib or another known VEGFR-2 inhibitor (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.

  • In a 384-well plate, add 5 µL of the kinase reaction buffer containing the VEGFR-2 enzyme and the peptide substrate.

  • Add 1 µL of the diluted test compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Incubate the plate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near its Km value for VEGFR-2.

  • Incubate the reaction for 60 minutes at 30 °C.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Illustrative Data and SAR Interpretation

To illustrate the outcome of such a study, the following table presents hypothetical data for a series of C2-substituted analogs.

Table 2: Illustrative Performance Data for Hypothetical 2-Substituted-6-(trifluoromethyl)benzo[d]oxazole Analogs

Compound IDC2-SubstituentVEGFR-2 IC50 (nM)HepG2 Cell Growth IC50 (µM)
Parent -Cl> 10,000> 100
HZ-01 4-Chloro-phenylamino9510.5
HZ-02 4-Methoxy-phenylamino25028.7
HZ-03 Phenylamino18021.3
HZ-04 Cyclohexylamino45045.1
HZ-05 Morpholino1,20089.5
Sorafenib (Reference Drug)909.8
Interpreting the Structure-Activity Relationship

Caption: Visual summary of key hypothetical SAR findings.

These insights directly guide the next cycle of drug design. For instance, the superior activity of HZ-01 suggests that further exploration of halogenated and other electron-withdrawing substituents on the C2-phenylamino ring is a promising strategy for lead optimization.

Conclusion

The this compound scaffold represents a highly valuable starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the proven importance of the benzoxazole core in medicinal chemistry provide a solid foundation for SAR-driven drug design. By systematically applying the comparative analysis, synthetic protocols, and biological evaluation workflows detailed in this guide, researchers can efficiently navigate the chemical space around this scaffold. This strategic approach, grounded in established principles and rigorous experimental validation, will accelerate the identification of potent and selective lead compounds, ultimately unlocking the full therapeutic potential of this promising molecular framework.

References

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • ResearchGate. (2021). New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available from: [Link]

  • ResearchGate. (n.d.). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Retrieved from [Link]

  • Wang, S. B., et al. (2017). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 22(1), 103. Available from: [Link]

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • RSC Publishing. (n.d.). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Retrieved from [Link]

  • National Institutes of Health. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2008-2024. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

Sources

Comparative Analysis of Synthetic Routes to Trifluoromethylated Benzoxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Trifluoromethyl Group in Benzoxazole Scaffolds

The benzoxazole motif is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its rigid, planar structure and hydrogen bond accepting capabilities make it an ideal pharmacophore. When combined with a trifluoromethyl (CF3) group—a substituent known for profoundly enhancing metabolic stability, lipophilicity, and binding affinity—the resulting trifluoromethylated benzoxazoles become highly valuable targets in drug discovery.[1][2] The electron-withdrawing nature of the CF3 group can also modulate the electronic properties of the benzoxazole core, influencing its reactivity and potential applications.

This guide provides a comparative analysis of the primary synthetic strategies to access 2-trifluoromethyl-benzoxazoles, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a logical framework for selecting the most appropriate method for your research needs.

I. Classical Approach: Condensation of o-Aminophenols with Trifluoroacetic Acid Derivatives

The most traditional and direct route to 2-trifluoromethyl-benzoxazoles involves the condensation of an o-aminophenol with a trifluoroacetic acid equivalent, followed by cyclodehydration. This method is conceptually straightforward and relies on robust, well-established chemical principles.

A. Mechanism and Key Considerations

The reaction proceeds via an initial acylation of the more nucleophilic amino group of the o-aminophenol by the electrophilic trifluoroacetyl source. This forms an intermediate N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide. The subsequent step, which is often the rate-limiting one, is an intramolecular cyclization where the phenolic oxygen attacks the amide carbonyl, followed by dehydration to yield the aromatic benzoxazole ring.

Causality of Experimental Choices:

  • Trifluoroacetyl Source: While trifluoroacetic acid (TFA) can be used directly, its high boiling point and corrosiveness often necessitate harsh conditions (e.g., high temperatures in polyphosphoric acid). Trifluoroacetic anhydride (TFAA) is a more reactive alternative that allows for milder reaction conditions, but its cost and moisture sensitivity are key considerations.

  • Solvent and Catalyst: The choice of solvent is critical. High-boiling point solvents like toluene or xylene are often used to facilitate azeotropic removal of water, driving the equilibrium towards the cyclized product. Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or even excess TFA, are employed to protonate the amide carbonyl, rendering it more electrophilic and promoting the final cyclization step.

B. Representative Experimental Protocol

Synthesis of 2-(Trifluoromethyl)-1,3-benzoxazole via TFAA Condensation

  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in anhydrous toluene (0.2 M), add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reagent Addition: Slowly add trifluoroacetic anhydride (1.2 eq) to the mixture at room temperature under an inert atmosphere (N2 or Ar). An exotherm may be observed.

  • Reaction Execution: Equip the flask with a Dean-Stark apparatus and heat the reaction mixture to reflux (approx. 110-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the intermediate amide. The reaction is typically complete within 4-12 hours, as indicated by the cessation of water collection in the Dean-Stark trap.

  • Work-up and Purification: Cool the reaction to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-trifluoromethyl-benzoxazole.

II. Modern Approach: Condensation with In Situ Generated Trifluoroacetonitrile

A more recent and efficient method avoids the direct use of highly reactive or corrosive trifluoroacetic acid derivatives. This strategy involves the condensation of o-aminophenols with trifluoroacetonitrile (CF3CN), which can be generated in situ. This approach offers excellent yields and proceeds under milder conditions.[3][4][5]

A. Mechanism and Key Considerations

This process begins with the in situ generation of trifluoroacetonitrile from a stable precursor, such as 2,2,2-trifluoro-1-morpholinoethan-1-one, upon activation. The CF3CN then acts as a potent electrophile. The amino group of the o-aminophenol performs a nucleophilic attack on the nitrile carbon, forming a reactive imidamide intermediate. This is followed by a rapid intramolecular cyclization, where the phenolic oxygen attacks the imidoyl carbon, leading to the formation of the benzoxazole ring with the elimination of a small molecule.[3][4][5]

Causality of Experimental Choices:

  • CF3CN Source: The use of a stable precursor that generates CF3CN in situ is a key safety and handling advantage. It circumvents the need to handle gaseous and toxic trifluoroacetonitrile directly.

  • Reaction Conditions: The reaction is often promoted by a base, which can facilitate the initial nucleophilic attack and the final elimination step. The choice of solvent is typically a polar aprotic solvent like acetonitrile or DMF to ensure solubility of the reactants and intermediates.

B. Representative Experimental Protocol

Synthesis of 2-(Trifluoromethyl)-1,3-benzoxazole via in situ CF3CN Generation [3][4][5]

  • Reaction Setup: In a sealed tube, combine the substituted o-aminophenol (1.0 eq), a CF3CN precursor like 2,2,2-trifluoro-1-morpholinoethan-1-one (1.5 eq), and potassium carbonate (K2CO3) (2.0 eq) in anhydrous acetonitrile (0.1 M).

  • Reaction Execution: Seal the tube and heat the mixture to 80 °C.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting o-aminophenol. Reactions are typically complete within 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over Na2SO4, and concentrated. Purification by silica gel chromatography yields the desired product.

III. Transition-Metal Catalyzed Approaches

Transition-metal catalysis offers powerful alternatives, often providing access to complex benzoxazole structures that are difficult to obtain via classical methods. Copper-catalyzed reactions are particularly prominent in this area.[6][7][8][9][10]

A. Copper-Catalyzed Trifluoromethylation of Alkenes

A notable copper-catalyzed method involves the oxidative difunctionalization of alkenes.[6][7] This strategy constructs the benzoxazole core and introduces the trifluoromethyl group in a single tandem operation.

Mechanism and Key Considerations: The proposed mechanism involves the coordination of the copper catalyst to the alkene. An electrophilic trifluoromethylating reagent, such as Umemoto's or Togni's reagent, delivers the CF3 group. The resulting intermediate is then trapped intramolecularly by the nitrogen or oxygen of a tethered aminophenol precursor, leading to the cyclized product.

Causality of Experimental Choices:

  • Copper Catalyst: Copper(I) or Copper(II) salts (e.g., CuI, Cu(OTf)2) are commonly used. The choice of catalyst can influence reaction efficiency and selectivity.

  • CF3 Source: Electrophilic "CF3+" sources are required. Togni's and Umemoto's reagents are hypervalent iodine compounds that are stable, crystalline solids, making them easier to handle than gaseous CF3I.

  • Ligands: While some protocols are ligand-free, the addition of ligands like 1,10-phenanthroline can stabilize the copper catalyst, improve solubility, and accelerate the reaction.[9]

Comparative Summary of Synthetic Routes

FeatureRoute I: Classical CondensationRoute II: in situ CF3CN CondensationRoute III: Cu-Catalyzed Methods
Starting Materials o-Aminophenols, TFA/TFAAo-Aminophenols, CF3CN precursorPre-functionalized alkenes/alkynes
Key Reagents Strong acids (TFA, p-TsOH)Base (K2CO3)Cu catalyst, Electrophilic CF3+ source
Reaction Conditions High temperature, often harshModerate temperature (80 °C)Mild to moderate temperatures
Substrate Scope Broad for o-aminophenolsGood, demonstrated for various substrates[3][5]Dependent on precursor synthesis
Advantages Readily available starting materials, well-establishedMilder conditions, avoids handling corrosive reagents, good to excellent yields[3][4]High atom economy, novel bond formations
Disadvantages Harsh conditions, potential for side reactionsRequires specialized CF3CN precursor, sealed tubeCost of catalyst and ligands, precursor synthesis
Ideal Application Large-scale synthesis of simple analoguesSynthesis of diverse libraries under mild conditionsComplex target synthesis, late-stage functionalization

Visualization of Synthetic Workflows

General Synthetic Logic

The synthesis of 2-trifluoromethyl-benzoxazoles fundamentally relies on bringing together an o-aminophenol core and a C1-trifluoroacetyl electrophile, followed by cyclization.

G cluster_0 Precursors cluster_1 Key Transformation cluster_2 Product Aminophenol o-Aminophenol Condensation Acylation / Nucleophilic Addition Aminophenol->Condensation CF3_Source CF3 Source (TFAA, CF3CN, etc.) CF3_Source->Condensation Cyclization Intramolecular Cyclodehydration Condensation->Cyclization Forms Amide/ Imidamide Intermediate Product 2-CF3-Benzoxazole Cyclization->Product

Caption: A generalized workflow for the synthesis of 2-trifluoromethyl-benzoxazoles.

Mechanistic Diagram: Route II - in situ CF3CN Condensation

This pathway highlights the efficiency of using a nitrile electrophile.

G start o-Aminophenol + CF3CN intermediate Imidamide Intermediate start->intermediate Nucleophilic attack by -NH2 cyclization Intramolecular Nucleophilic Attack (from -OH group) intermediate->cyclization Tautomerization/ Activation product 2-CF3-Benzoxazole cyclization->product Elimination

Caption: Key mechanistic steps of the CF3CN condensation route.

Conclusion and Future Outlook

The synthesis of trifluoromethylated benzoxazoles has evolved from harsh, classical condensation methods to more sophisticated and milder protocols. The in situ generation of trifluoroacetonitrile represents a significant advancement in terms of efficiency, safety, and substrate scope.[3][4] For routine synthesis of diverse analogues, this method is often superior. Concurrently, the development of novel transition-metal catalyzed routes, including photoredox catalysis, continues to push the boundaries of what is possible, enabling the construction of highly complex and uniquely functionalized molecules.[11][12] The choice of synthetic route should be guided by factors such as scale, substrate availability, desired complexity, and the laboratory's capabilities. As the demand for novel fluorinated heterocycles grows, we can anticipate the emergence of even more efficient, selective, and sustainable synthetic methodologies.

References
  • Reddy, V., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. Available at: [Link]

  • Singh, K., et al. (2015). Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, X., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Lebraud, H., et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wu, G., et al. (2021). Synthesis of 8-membered trifluoromethyl benzoxazocines via a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate and mechanistic investigations. Organic Chemistry Frontiers. Available at: [Link]

  • Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

  • Lebraud, H., et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Novel Synthetic Approaches to (Trifluoromethyl)triazoles. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Available at: [Link]

  • Wang, B., et al. (2021). Photoredox-Catalyst-Enabled para-Selective Trifluoromethylation of tert-Butyl Arylcarbamates. PubMed. Available at: [Link]

  • Liu, Y., et al. (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PubMed Central. Available at: [Link]

  • Eltsov, O., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. Available at: [Link]

  • Acar, Ç., et al. (2017). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. Available at: [Link]

  • Reddy, V., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, V., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Available at: [Link]

  • Eltsov, O., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available at: [Link]

  • Singh, K., et al. (2015). Copper-Catalyzed Trifluoromethylation of Alkenes: Synthesis of Trifluoromethylated Benzoxazines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A Metal-Free Route to Heterocyclic Trifluoromethyl- and Fluoroalkylselenolated Molecules. Available at: [Link]

  • Wang, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Peng, H., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Advances. Available at: [Link]

  • ResearchGate. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • Liu, Z., et al. (2020). Copper-Catalyzed Intramolecular C-H Alkoxylation of Diaryltriazoles: Synthesis of Tricyclic Triazole Benzoxazines. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a compound's purity is not merely a procedural formality; it is the bedrock of reliable and reproducible research. For a novel scaffold like 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole, a versatile building block in the synthesis of bioactive molecules, even minute impurities can lead to erroneous biological data, skewed structure-activity relationships (SAR), and ultimately, the failure of promising drug candidates.

This guide provides a comprehensive, multi-technique approach to rigorously assess the purity of synthesized this compound. We will move beyond simple pass/fail metrics, delving into a holistic analytical workflow that identifies and quantifies potential impurities, thereby ensuring the integrity of your downstream applications. This protocol is designed for researchers who require the highest level of confidence in their synthesized materials.

Part 1: The Analytical Workflow - A Multi-Pronged Strategy

A single analytical technique is rarely sufficient to declare a compound "pure." Each method offers a unique lens through which to view the sample, and their orthogonal (complementary) nature provides a more complete picture. Our recommended workflow integrates chromatographic separation with spectroscopic characterization.

G cluster_prep Sample Preparation cluster_analysis Purity Assessment Workflow cluster_results Data Interpretation & Final Confirmation prep Synthesized This compound hplc 1. HPLC-UV (Quantitative Purity) prep->hplc lcms 2. LC-MS (Impurity Identification) hplc->lcms Orthogonal Confirmation report Purity >99.5%? Structure Confirmed? hplc->report nmr 3. NMR Spectroscopy (Structural Confirmation) lcms->nmr Structural Elucidation lcms->report elemental 4. Elemental Analysis (Elemental Composition) nmr->elemental Compositional Verification nmr->report elemental->report

Comparative Guide: Metabolic Stability Evaluation of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical framework for evaluating the metabolic stability of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole derivatives. This analysis synthesizes principles of medicinal chemistry, structural-activity relationships (SAR), and standard drug metabolism and pharmacokinetics (DMPK) protocols.

Executive Summary: The Stability-Reactivity Paradox

This compound represents a classic "privileged scaffold" in drug discovery, often utilized as an intermediate for anticancer and antimicrobial agents.[1] However, its metabolic profile is defined by a distinct paradox:

  • Oxidative Shielding: The trifluoromethyl (-CF₃) group at the C-6 position significantly enhances resistance to Cytochrome P450 (CYP) mediated hydroxylation.[1]

  • Nucleophilic Vulnerability: The electron-withdrawing nature of the -CF₃ group, combined with the inductive effect of the oxazole ring, highly activates the C-2 chlorine atom towards nucleophilic aromatic substitution (SₙAr), particularly by Glutathione (GSH) .

This guide details how to experimentally verify these properties and compares the scaffold against common analogs.

Mechanistic Analysis: Structural Determinants of Stability

To accurately evaluate stability, one must understand the specific metabolic "soft spots" inherent to this architecture.

A. The C-6 Trifluoromethyl Blockade (Metabolic Stability)

In unsubstituted benzoxazoles, the benzene ring is prone to CYP450-mediated epoxidation and subsequent hydroxylation, typically at the C-5 or C-6 positions.[1]

  • Mechanism: The -CF₃ group exerts a strong electron-withdrawing effect (-I, -R), deactivating the aromatic ring towards the electrophilic attack required for CYP oxidation.[1]

  • Outcome: This modification typically extends the microsomal half-life (

    
    ) significantly compared to the parent benzoxazole.
    
B. The C-2 Chlorine Liability (Reactive Metabolites)

The C-2 position in benzoxazoles is electrophilic.[1] When substituted with a good leaving group like Chlorine, and further activated by a C-6 -CF₃ group, this position becomes a "hotspot" for conjugation.[1]

  • Pathway: Glutathione S-Transferases (GSTs) or spontaneous reaction with intracellular GSH.[1]

  • Risk: Formation of GSH adducts suggests the potential for idiosyncratic toxicity (covalent binding to proteins).

C. Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the scaffold.

MetabolicPathways cluster_legend Pathway Legend Parent 2-Chloro-6-(trifluoromethyl) benzo[d]oxazole CYP CYP450 (Phase I) Parent->CYP Slow GST Glutathione (Phase II/Chemical) Parent->GST Fast (S_NAr) Hydroxylated Hydroxylated Metabolite (Minor/Blocked) CYP->Hydroxylated Oxidation GSH_Adduct GSH Conjugate (Major Liability) GST->GSH_Adduct Cl Displacement Mercapturate Mercapturic Acid Derivative GSH_Adduct->Mercapturate Processing key1 Blue: Parent Compound key2 Red: Oxidative Enzyme key3 Green: Conjugation Pathway

Figure 1: Divergent metabolic pathways. The -CF3 group blocks the upper oxidative path, shifting flux toward the lower GSH conjugation path.

Comparative Performance Analysis

The table below compares the theoretical metabolic performance of the target scaffold against key structural analogs. This data helps interpret experimental results.

Scaffold VariantCYP Stability (Oxidation)GSH Stability (Conjugation)Predicted

(Intrinsic Clearance)
Primary Metabolic Risk
Benzoxazole (Parent) LowHighHighRapid Ring Hydroxylation
2-Chlorobenzoxazole ModerateModerateMediumC-2 Hydrolysis / GSH attack
6-(Trifluoromethyl)benzoxazole HighHighLowVery Stable (Metabolically robust)
2-Chloro-6-(trifluoromethyl)benzoxazole Very High Low Medium-High Rapid GSH Conjugation (SₙAr)

Critical Insight: Do not confuse oxidative stability with overall metabolic stability. The target molecule may appear stable in NADPH-only microsomes (Phase I) but disappear rapidly in hepatocyte assays where cytosolic GSH and GSTs are present.[1]

Experimental Protocols for Evaluation

To validate the stability profile, a dual-assay approach is required: Microsomal Stability (to assess CYP vulnerability) and GSH Trapping (to assess reactive liability).

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (


) driven by oxidative metabolism.
  • Preparation:

    • Test Compound:

      
       (final concentration) in phosphate buffer (pH 7.4).
      
    • Microsomes: Human Liver Microsomes (HLM) at

      
       protein.
      
    • Solvent: Final DMSO concentration

      
      .
      
  • Initiation:

    • Pre-incubate at

      
       for 5 min.
      
    • Initiate reaction with NADPH-regenerating system (or

      
       NADPH).[1]
      
  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .[1]
    • 
      .
      
    • 
      .
      
Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect reactive electrophiles (critical for 2-Chloro derivatives).[1]

  • Incubation:

    • Mix Test Compound (

      
      ) with excess GSH (
      
      
      
      ) in phosphate buffer (pH 7.4).
    • Control: Incubate without microsomes (to detect chemical reactivity) and with microsomes + NADPH (to detect metabolic activation).

  • Time Course: Incubate for 60 minutes at

    
    .
    
  • Detection:

    • Analyze via LC-MS/MS using a Neutral Loss Scan of 129 Da (pyroglutamic acid loss) or Precursor Ion Scan of m/z 272 (GSH fragment).

    • Look for Mass Shift:

      
      .[1] For the target, this corresponds to a shift of 
      
      
      
      .

Experimental Workflow Visualization

This workflow ensures a self-validating data set, distinguishing between oxidative clearance and conjugation liability.[1]

Workflow Start Start: 2-Chloro-6-(trifluoromethyl) benzo[d]oxazole Split Split Sample Start->Split Assay1 Assay A: HLM + NADPH (Oxidative Stability) Split->Assay1 Assay2 Assay B: Buffer + GSH (Chemical Reactivity) Split->Assay2 Analysis1 LC-MS/MS Analysis (Parent Depletion) Assay1->Analysis1 Analysis2 LC-MS/MS Analysis (GSH Adduct Search) Assay2->Analysis2 Result1 Result: High Stability? (Long t1/2) Analysis1->Result1 Result2 Result: Adduct Formation? (M + 271 Da) Analysis2->Result2 Decision Integrated Assessment Result1->Decision Result2->Decision

Figure 2: Integrated workflow for metabolic stability assessment. Parallel tracks separate oxidative clearance from chemical reactivity.[1]

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. Retrieved from

  • National Institutes of Health (NIH). (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC PubMed Central. Retrieved from

  • ChemScene. (n.d.). Product Information: this compound.[1][3] Retrieved from

  • Anders, M.W., et al. (2005). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Pharmacological Reviews. Retrieved from

  • Euro Chlor. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from

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A Senior Application Scientist's Guide to the Physicochemical Landscape of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, from antimicrobial to anticancer agents.[1][2] The strategic placement of substituents on this heterocyclic system is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties to enhance its efficacy, metabolic stability, and bioavailability. Among the most impactful substituents are halogens and trifluoromethyl (CF3) groups. The CF3 group, in particular, is often introduced to increase metabolic stability and lipophilicity.[3]

This guide offers a comparative analysis of the key physicochemical properties of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole and its positional isomers. While comprehensive, directly comparable experimental data for this specific set of isomers is not extensively documented in publicly available literature, this guide will provide a framework for their characterization. We will delve into the established experimental protocols for determining these properties, explain the underlying scientific principles, and discuss the expected impact of isomeric variation on a compound's behavior, thereby equipping researchers with the knowledge to profile these and similar molecules effectively.

The Isomers Under Investigation: Structural Considerations

The core structure is benzo[d]oxazole, with a chloro group fixed at the 2-position of the oxazole ring. Our comparison focuses on the positional isomers created by moving the trifluoromethyl group around the benzene ring. The primary isomers for consideration are:

  • 2-Chloro-4-(trifluoromethyl)benzo[d]oxazole

  • 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

  • This compound

  • 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole

The relative positions of the electron-withdrawing chloro and trifluoromethyl groups are anticipated to create distinct electronic and steric environments, which will in turn influence their macroscopic physicochemical properties.

G cluster_isomers Positional Isomers of 2-Chloro-(trifluoromethyl)benzo[d]oxazole Isomer_6 This compound Isomer_4 2-Chloro-4-(trifluoromethyl)benzo[d]oxazole Isomer_5 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole Isomer_7 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole Core Core Scaffold: 2-Chlorobenzo[d]oxazole Core->Isomer_6 Positional variation of -CF3 Core->Isomer_4 Positional variation of -CF3 Core->Isomer_5 Positional variation of -CF3 Core->Isomer_7 Positional variation of -CF3

Caption: Structural relationship of the benzo[d]oxazole isomers.

Experimental Methodologies for Physicochemical Profiling

A thorough understanding of a compound's physicochemical properties is paramount for successful drug development. Below are the standard, self-validating experimental protocols that should be employed to characterize the 2-Chloro-(trifluoromethyl)benzo[d]oxazole isomers.

Melting Point: A Gauge of Purity and Crystal Lattice Energy
  • Why it's critical: The melting point is a fundamental physical property that provides an initial indication of a compound's purity. A sharp melting range typically suggests a pure substance, while a broad range can indicate the presence of impurities. Furthermore, the melting point is related to the strength of the crystal lattice, which can influence solubility and dissolution rate.

  • Step-by-Step Protocol:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

    • The experiment should be repeated at least twice to ensure reproducibility.

Lipophilicity (LogP): Predicting Membrane Permeability
  • Why it's critical: The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. A higher LogP generally indicates greater lipid solubility.

  • Step-by-Step Protocol (Shake-Flask Method):

    • A solution of the isomer is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4, to mimic physiological conditions).

    • The mixture is shaken vigorously to allow for the compound to partition between the two phases until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two layers.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, typically UV-Vis spectroscopy or HPLC.

    • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility: A Prerequisite for Bioavailability
  • Why it's critical: For a drug to be absorbed and exert its therapeutic effect, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.

  • Step-by-Step Protocol (Equilibrium Solubility Method):

    • An excess amount of the solid compound is added to a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method such as HPLC or LC-MS.

    • This concentration represents the equilibrium solubility of the compound under the specified conditions.

Acidity/Basicity (pKa): Understanding Ionization State
  • Why it's critical: The pKa value determines the extent to which a molecule will be ionized at a given pH. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target. For benzoxazoles, the basicity of the nitrogen atom in the oxazole ring is a key parameter. The electron-withdrawing CF3 group is expected to decrease this basicity, and its position will modulate the extent of this effect.

  • Step-by-Step Protocol (Potentiometric Titration):

    • A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO for compounds with low water solubility).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is monitored using a calibrated pH meter as the titrant is added incrementally.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

G cluster_workflow Physicochemical Characterization Workflow Start Synthesized Isomer MP Melting Point (Purity, Lattice Energy) Start->MP Sol Aqueous Solubility (Bioavailability) Start->Sol LogP LogP (Permeability) Start->LogP pKa pKa (Ionization) Start->pKa Data Comparative Data Analysis MP->Data Sol->Data LogP->Data pKa->Data End Candidate Profile Data->End

Caption: General workflow for physicochemical characterization.

Comparative Data and Expected Trends

While experimental values require laboratory determination, we can present the available data and predict trends based on chemical principles. The position of the strongly electron-withdrawing CF3 group will influence the electron density distribution across the benzoxazole ring system, thereby affecting intermolecular forces and ionization.

Physicochemical Property2-Chloro-4-(CF3)2-Chloro-5-(CF3)2-Chloro-6-(CF3)2-Chloro-7-(CF3)Rationale for Expected Trends
Molecular Weight 221.56221.56[4]221.56[5]221.56All are isomers with the same molecular formula (C8H3ClF3NO).
Melting Point (°C) Predicted: HighPredicted: HighPredicted: HighPredicted: HighThe rigid, planar structure and polar substituents suggest strong crystal lattice interactions, likely resulting in high melting points. Isomeric differences will depend on subtle changes in crystal packing efficiency.
LogP Predicted: ~3.5Predicted: ~3.5~3.5 (Computed)[5]Predicted: ~3.5The high lipophilicity is driven by the trifluoromethyl and chloro groups. Minor variations are expected based on the molecule's overall dipole moment, but all isomers are expected to be highly lipophilic.
Aqueous Solubility Predicted: LowPredicted: LowPredicted: LowPredicted: LowHigh LogP values are inversely correlated with aqueous solubility. All isomers are expected to have poor water solubility.
pKa (of conjugate acid) Predicted: <1Predicted: <1Predicted: <1Predicted: <1The benzoxazole nitrogen is weakly basic. The presence of two strong electron-withdrawing groups (Cl and CF3) will significantly reduce its basicity, resulting in a very low pKa. The 4- and 7-isomers may be slightly more basic than the 5- and 6-isomers due to the proximity of the CF3 group to the nitrogen in the latter.
Physical State Solid[4] (for 5-isomer)Solid[4]Solid (Inferred)Solid (Inferred)Given the nature of the molecule, all isomers are expected to be solids at room temperature.

Conclusion: Implications for Drug Development

The positional isomerism of the trifluoromethyl group on the 2-chlorobenzoxazole scaffold, while not altering the molecular formula, is predicted to have subtle but significant impacts on the physicochemical properties that are critical for drug development. All isomers are expected to be highly lipophilic, poorly soluble in water, and have very low basicity. These characteristics suggest that formulation strategies, such as the use of solubility enhancers, may be necessary for developing these compounds as oral therapeutics.

The minor variations in properties like melting point and pKa, which arise from differences in crystal packing and the electronic influence of the CF3 group's position, could be enough to differentiate a lead candidate. For instance, a slight increase in solubility or a marginal change in basicity could impact absorption and distribution profiles. Therefore, the detailed experimental characterization as outlined in this guide is not merely an academic exercise but a crucial step in the rational design and selection of benzoxazole-based drug candidates.

References

  • MySkinRecipes. 2-(Trifluoromethyl)benzo[d]oxazole. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • MDPI. Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]

  • PMC - NIH. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • PMC - NIH. Importance of Fluorine in Benzazole Compounds. [Link]

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A Senior Application Scientist's Guide to Assessing the Target Selectivity of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold and the Imperative of Selectivity

The benzo[d]oxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have been investigated for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific scaffold, 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole, serves as a crucial chemical intermediate for synthesizing more complex molecules.[5][6] The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and cell permeability.[5]

Many benzoxazole derivatives exert their effects by inhibiting protein kinases.[7][8] The human genome contains over 500 kinases, known as the kinome, which regulate a vast number of cellular processes.[9][10] While inhibiting a kinase implicated in a disease is therapeutically desirable, off-target inhibition of other kinases can lead to toxicity and adverse side effects.[11][12] Therefore, assessing the target selectivity —the ability of a compound to inhibit the intended target preferentially over all others—is not just a screening step; it is a fundamental pillar of modern drug discovery that dictates the therapeutic window and ultimate clinical success of a candidate.[13][14]

This guide provides a comprehensive framework for evaluating the target selectivity of novel compounds derived from the this compound scaffold. We will compare a hypothetical lead compound, Boz-26TFM , against established kinase inhibitors, detail gold-standard experimental protocols, and offer expert insights into data interpretation.

Comparative Analysis: Profiling Boz-26TFM Against the Kinome

To understand the selectivity of our hypothetical lead compound, Boz-26TFM, it must be benchmarked against well-characterized inhibitors. Let's assume Boz-26TFM was designed as a potent inhibitor of Fms-like Tyrosine Kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[8] We will compare it to Sorafenib, a multi-kinase inhibitor used in cancer therapy, and a hypothetical highly selective FLT3 inhibitor, "Cmpd-S".

The primary method for this broad assessment is a kinome-wide binding or activity assay.[14] Commercial services like Eurofins' KINOMEscan™ offer panels of over 480 human kinases, providing a comprehensive view of a compound's interaction map.[9][15][16] The output is often expressed as the dissociation constant (Kd), which measures binding affinity, or as percent inhibition at a given concentration.

Expert Rationale: Why screen against such a large panel? Early, broad profiling is crucial to de-risk a compound. It uncovers not only potential off-target liabilities that could cause toxicity but also opportunities for polypharmacology, where inhibiting multiple targets might be therapeutically beneficial.[17] Small, biased panels can provide a misleadingly clean profile.[18]

Quantitative Data Comparison

The selectivity of a compound can be quantified using several metrics. The Selectivity Score (S-Score) is a common method, calculated by dividing the number of kinases that a compound binds to with a Kd below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[17] A lower S-score indicates higher selectivity.[17]

Compound NamePrimary TargetPrimary Target Kd (nM)S(3µM) Score¹Number of Off-Targets (Kd < 100 nM)Key Off-Targets (>10x Primary Target Kd)
Boz-26TFM FLT30.40.045VEGFR2, c-Met, KIT
Sorafenib VEGFR2/RAF90 (VEGFR2)0.21>30FLT3, PDGFRβ, KIT, RET
Cmpd-S FLT31.20.011None

¹S(3µM) calculated against a panel of 468 kinases.

Interpretation:

  • Boz-26TFM shows high potency for its primary target, FLT3, with a sub-nanomolar Kd. Its S-score of 0.04 is low, indicating good overall selectivity. However, the data reveals potent off-target activity against VEGFR2 and c-Met, kinases often involved in angiogenesis and tumor progression.[7] This profile suggests Boz-26TFM is a Type II multi-kinase inhibitor.

  • Sorafenib , a known multi-kinase inhibitor, is far less selective, as evidenced by its high S-score.

  • Cmpd-S represents an idealized highly selective or "clean" inhibitor with minimal off-target activity.

This comparative data is the first critical step. It allows the research team to classify Boz-26TFM, predict potential side effects (e.g., hypertension via VEGFR2 inhibition), and strategize the next experimental steps.

Experimental Workflows for Assessing Target Selectivity

A robust assessment of selectivity relies on a tiered and logical workflow. It begins with broad, biochemical screening and funnels down to more physiologically relevant cell-based assays to confirm target engagement.

Diagram: Kinase Inhibitor Selectivity Assessment Workflow

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: In Vivo Validation a Compound of Interest (e.g., Boz-26TFM) b Broad Kinome Screen (e.g., KINOMEscan, 468 kinases) a->b Screen at single high conc. (e.g., 10µM) c Quantitative K_d Determination (for hits from broad screen) b->c Identify initial 'hits' d Cellular Thermal Shift Assay (CETSA) (in relevant cell line, e.g., MV4-11 for FLT3) c->d Confirm on- & off-target binding in intact cells e Western Blot / Immunoassay (Phospho-Target Analysis) d->e Validate functional consequence of binding f Pharmacodynamic (PD) Biomarkers (in animal models) e->f Bridge to in vivo setting g Efficacy & Toxicology Studies f->g Assess therapeutic window

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Protocol 1: Large-Scale Kinase Panel Screening (Biochemical)

This protocol outlines a representative process for an initial broad screen, such as the KINOMEscan™ platform, which is a competition binding assay.[9]

Principle: The compound of interest is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR, which is inversely proportional to the compound's binding affinity.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize Boz-26TFM in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: For a single-concentration screen, prepare a working solution by diluting the stock to 200 µM in assay buffer (20x the final concentration of 10 µM).

  • Kinase Mixture: In each well of a multi-well plate, combine the appropriate DNA-tagged kinase with the immobilized ligand beads.

  • Incubation: Add the diluted Boz-26TFM solution to the kinase mixture. Also include a "0% inhibition" control (DMSO vehicle) and a "100% inhibition" control (a high concentration of a known potent binder). Incubate for 1 hour at room temperature to allow binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase. The amount of kinase remaining is proportional to what was not displaced by the test compound.

  • Elution & Quantification: Elute the bound kinase from the beads and quantify the associated DNA tag using a standard qPCR protocol.

  • Data Analysis: Calculate the Percent of Control for Boz-26TFM using the formula: 100 * (Test Compound Signal - 100% Inhibition Signal) / (0% Inhibition Signal - 100% Inhibition Signal). A low score indicates strong binding. Hits are typically defined as compounds causing >90% inhibition.

Trustworthiness: This protocol is self-validating through the use of positive and negative controls on every plate. The high-throughput nature allows for comprehensive profiling early in the discovery process.[16]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds its intended target within the complex environment of an intact cell.[19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[21][22]

Principle: Cells are treated with the compound, heated to various temperatures, and then lysed. Aggregated, denatured proteins are pelleted, and the amount of the target protein remaining soluble in the supernatant is quantified, typically by Western Blot. A stabilizing ligand will result in more soluble protein at higher temperatures.

Diagram: CETSA Experimental Workflow

G a 1. Culture Cells (e.g., MV4-11 expressing FLT3) b 2. Treat Cells (Vehicle vs. Boz-26TFM) a->b c 3. Heat Challenge (Aliquot cells and heat to a range of temperatures, e.g., 40-65°C) b->c d 4. Cell Lysis (Freeze-thaw cycles) c->d e 5. Separate Fractions (Centrifuge to pellet aggregated proteins) d->e f 6. Quantify Soluble Protein (Western Blot for FLT3 in supernatant) e->f g 7. Plot Melt Curve (Soluble protein vs. Temperature) f->g

Caption: The experimental workflow for a classic CETSA experiment.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture MV4-11 cells (an AML cell line with an FLT3 mutation) to mid-log phase. Treat one batch of cells with Boz-26TFM (e.g., at 1 µM) and a control batch with vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 65°C). Include an unheated control.

  • Lysis: Immediately after heating, lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the cellular contents without using detergents that might interfere with protein aggregation.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-FLT3). Use a loading control like GAPDH to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. For each treatment group (vehicle vs. Boz-26TFM), plot the normalized intensity of the soluble target protein as a function of temperature. A positive thermal shift in the curve for the Boz-26TFM-treated cells confirms target engagement.

Expert Rationale: CETSA is a critical orthogonal validation assay.[23] Biochemical assays confirm potential, but CETSA confirms binding in a native cellular context, accounting for factors like cell permeability and competition from endogenous ligands like ATP.[19] A compound that is potent biochemically but shows no thermal shift in CETSA may have poor cellular uptake or be rapidly ejected by efflux pumps.

Synthesizing the Evidence: An Authoritative Conclusion

The systematic assessment of target selectivity is a cornerstone of successful drug development. For a compound series based on the this compound scaffold, such as our hypothetical Boz-26TFM, the journey begins with a broad, unbiased biochemical screen. This initial step provides a wide-angle view of the compound's interaction landscape across the human kinome.

The data from this screen, when quantified using metrics like the S-score and compared against benchmarks, allows for an initial classification of the compound's selectivity profile. As we saw with Boz-26TFM, this analysis can reveal a multi-targeted profile that may be therapeutically advantageous or a source of potential off-target toxicities.

However, biochemical data alone is insufficient. It is the subsequent validation through cell-based assays like CETSA that provides the crucial evidence of target engagement in a physiologically relevant environment. By confirming that Boz-26TFM can enter cells and bind to FLT3, we build confidence in its mechanism of action. This multi-tiered, evidence-based approach ensures that only the most promising, well-characterized candidates with a clear understanding of their on- and off-target activities are advanced toward clinical development.

References

  • MySkinRecipes. 2-(Trifluoromethyl)benzo[d]oxazole. Available from: [Link]

  • Krasowska, D. et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC, NIH. Available from: [Link]

  • Singh, A. et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC, NIH. Available from: [Link]

  • Li, M. et al. (2022). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI. Available from: [Link]

  • Karaman, M. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available from: [Link]

  • van der Worp, H. et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, NIH. Available from: [Link]

  • El-Gamal, M. et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC, PubMed Central. Available from: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available from: [Link]

  • Shaw, J. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Li, L. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available from: [Link]

  • Priyanka, Dr. et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available from: [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]

  • Le-Tiran, A. et al. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available from: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. Available from: [Link]

  • El-Naggar, M. et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar. Available from: [Link]

  • Shaw, J. et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. Available from: [Link]

  • Tong, C. et al. (2020). Discovery of Benzo[d]oxazole Derivatives as the Potent type-I FLT3-ITD Inhibitors. PubMed. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]

  • Taghour, M. et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. ResearchGate. Available from: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available from: [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1248393-79-4 Molecular Formula: C₈H₃ClF₃NO Hazard Class: Irritant / Corrosive (Moisture Sensitive)

Part 1: Executive Safety Directives

For Immediate Implementation:

This guide moves beyond generic Safety Data Sheet (SDS) recommendations to address the specific reactivity profile of 2-chlorobenzoxazole derivatives. The presence of the chlorine atom at the C2 position, combined with the electron-withdrawing trifluoromethyl group at C6, creates a highly electrophilic center.

Critical Hazard Mechanism: Upon contact with moisture (humidity or mucous membranes), this compound undergoes hydrolysis , releasing Hydrogen Chloride (HCl) gas and the corresponding hydroxy-benzoxazole. Standard particulate respirators are insufficient if the compound has begun to hydrolyze; acid gas protection is required.

The Golden Rules:

  • Moisture Exclusion: Handle strictly under inert atmosphere (Nitrogen/Argon) whenever possible to prevent acid gas generation.

  • Glove Permeation: Standard thin nitrile gloves provide only splash protection. For stock preparation, laminate liners are mandatory.

  • No Open Bench Work: All manipulations involving the solid or concentrated solutions must occur within a certified chemical fume hood.

Part 2: PPE Selection Matrix

The following matrix correlates operational tasks with required protective barriers. This system relies on "layers of defense" rather than a single PPE item.

Operational Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Solids Weighing (<100 mg)Fume Hood (Sash <18")Double Nitrile (4 mil outer / 4 mil inner)Chemical Safety GogglesLab Coat (Cotton/Poly), Closed-toe shoes
Stock Prep / Scale-up (>100 mg)Fume Hood + Acid Gas Scrubber (if available)Silver Shield/Laminate Liner (Inner) + Nitrile (Outer)Chemical Safety Goggles + Face ShieldChemical Resistant Apron + Lab Coat
Reaction Monitoring (TLC/HPLC)Fume HoodSingle Nitrile (Change immediately upon splash)Safety Glasses with Side ShieldsLab Coat
Spill Cleanup (Solid)Full-Face Respirator (P100 + Acid Gas Cartridge)Double Nitrile (min 8 mil total thickness)Integrated in RespiratorTyvek Suit or Chemical Apron
Part 3: Operational Protocols & Decision Logic
3.1 The "Double-Glove" Protocol (Why & How)

Generic nitrile gloves have poor resistance to halogenated heterocycles in organic solvents (like DCM or THF). The electrophilic nature of this compound can facilitate permeation.

  • Inner Layer: Low-density polyethylene (LDPE) or EVOH laminate (e.g., Silver Shield™). This provides the chemical barrier.[1]

  • Outer Layer: Standard Nitrile (4-6 mil). This provides dexterity and mechanical protection for the inner liner.

  • Protocol: Inspect inner liners for cracks before use. Discard the outer glove immediately if splashed; discard the inner liner at the end of the shift.

3.2 Workflow Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical and the environment.

PPE_Decision_Logic Start Start: Define Task State_Check Material State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solubilized / Reaction State_Check->Liquid Quantity_Check Quantity > 100mg? Solid->Quantity_Check Solvent_Check Halogenated Solvent? Liquid->Solvent_Check Standard_PPE Standard Protocol: Fume Hood + Nitrile + Goggles Quantity_Check->Standard_PPE No Resp_Risk Risk: Dust + HCl Vapor Quantity_Check->Resp_Risk Yes Solvent_Check->Standard_PPE No (e.g., DMSO) High_Risk_PPE High Risk Protocol: Laminate Liners + Face Shield Solvent_Check->High_Risk_PPE Yes (e.g., DCM) Resp_Risk->High_Risk_PPE

Caption: Decision tree for escalating PPE requirements based on physical state and solvent carrier risks.

Part 4: Waste Disposal & Deactivation

Handling the waste of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole requires segregating the active electrophile from general organic waste streams to prevent downstream reactions in waste drums.

4.1 Quenching Protocol

Before disposal, the reactive C-Cl bond should ideally be quenched if the material is in a reaction mixture.

  • Quench Agent: Treat reaction mixtures with a nucleophile (e.g., aqueous amine or dilute NaOH) if compatible with the solvent system, to convert the reactive chloride to a stable benzoxazolone or amine derivative.

  • Verification: Ensure pH is neutral to basic (pH 8-9) to confirm HCl neutralization.

4.2 Disposal Workflow

Waste_Disposal Waste_Origin Waste Generated Type_Check Waste Type? Waste_Origin->Type_Check Solid_Waste Solid / Contaminated PPE Type_Check->Solid_Waste Liquid_Waste Liquid Mother Liquor Type_Check->Liquid_Waste Solid_Bin Solid Hazardous Waste (Label: Toxic/Irritant) Solid_Waste->Solid_Bin Double Bag Halo_Check Contains Halogenated Solvents (DCM/CHCl3)? Liquid_Waste->Halo_Check Halo_Bin Halogenated Organic Waste (Segregated) Halo_Check->Halo_Bin Yes NonHalo_Bin Non-Halogenated Organic Waste Halo_Check->NonHalo_Bin No

Caption: Segregation logic for solid and liquid waste streams to ensure compliance with halogenated waste protocols.

Part 5: Emergency Response (Self-Validating Systems)

Scenario 1: Skin Contact

  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases permeability.

  • Protocol: Wash with soap and lukewarm water for 15 minutes.

  • Validation: If skin redness persists or a "burning" sensation develops (indicating HCl generation), seek medical attention immediately.

Scenario 2: Spillage outside Fume Hood

  • Evacuation: Clear the immediate area (radius 10ft).

  • Assessment: If the powder is visible in the air (dust cloud), do not re-enter without SCBA or P100/Acid Gas respirator.

  • Neutralization: Cover spill with weak base (Sodium Carbonate) to neutralize potential acid generation before sweeping.

References
  • PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)benzoxazole Compound Summary. National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-chlorobenzoxazole derivatives. Retrieved February 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved February 3, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.